Ethyl 2-(1-hydroxycyclohexyl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50876. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-hydroxycyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-9(11)8-10(12)6-4-3-5-7-10/h12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWIMVJKELSRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967828 | |
| Record name | Ethyl (1-hydroxycyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-50-1 | |
| Record name | 5326-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5326-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (1-hydroxycyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Hydroxy-cyclohexyl)-acetic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1-hydroxycyclohexyl)acetate is a valuable bifunctional organic compound, featuring both a hydroxyl group and an ester moiety. This structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties. These properties are critical for optimizing reaction conditions, developing purification methods, and ensuring the quality and stability of synthesized products. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details standard experimental protocols for their determination, and illustrates a common synthetic workflow.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 63-64 °C | [1] |
| Boiling Point | 143-146 °C at 27 Torr | [1] |
| Density (Predicted) | 1.058 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.52 ± 0.20 | [1] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and esters. | [1] |
| CAS Number | 5326-50-1 | [1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of the key physicochemical properties of this compound are not extensively published. However, the following are standard and widely accepted laboratory methods for characterizing similar organic compounds.
Melting Point Determination
The melting point is a crucial indicator of purity for a solid compound.
-
Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes (sealed at one end).
-
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or into the heating block of a melting point apparatus.
-
The sample is heated slowly and evenly, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.
-
Boiling Point Determination
Given that this compound has a relatively high boiling point, determination under reduced pressure is common to prevent decomposition.
-
Apparatus: A small test tube or fusion tube, a capillary tube (sealed at one end), a thermometer, and a heating apparatus (e.g., Thiele tube or aluminum block).
-
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer and heated gently.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.
-
The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
When performing this under vacuum, the pressure must be recorded alongside the boiling point.
-
Density Determination
The density of liquid this compound can be determined using a pycnometer or by direct mass and volume measurements.
-
Apparatus: A pycnometer (a glass flask with a specific volume), an analytical balance, and a graduated cylinder.
-
Procedure (using a graduated cylinder):
-
The mass of a clean, dry 50 mL graduated cylinder is recorded to the nearest milligram.
-
Approximately 25 mL of the liquid is added to the graduated cylinder, and the precise volume is read from the bottom of the meniscus.
-
The total mass of the graduated cylinder and the liquid is recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.
-
The density is calculated using the formula: Density = Mass / Volume. This procedure should be repeated to ensure accuracy.
-
Solubility Determination
Qualitative solubility tests provide information about the polarity and functional groups present in a molecule.
-
Apparatus: Small test tubes, a vortex mixer (optional), and a selection of solvents.
-
Procedure:
-
Approximately 0.1 g of the compound is placed in a small test tube.
-
3 mL of a solvent (e.g., water, diethyl ether, ethanol, 5% NaOH, 5% HCl) is added in portions, with vigorous shaking after each addition.
-
The compound is considered soluble if it completely dissolves at this concentration.
-
For this compound, its known solubility in organic solvents like alcohols, ethers, and esters would be confirmed through this method. Its solubility in water would likely be low due to the relatively large nonpolar cyclohexyl and ethyl groups.
-
Synthetic Workflow: The Reformatsky Reaction
A common and effective method for the synthesis of β-hydroxy esters such as this compound is the Reformatsky reaction. This reaction involves the condensation of a ketone (in this case, cyclohexanone) with an α-halo ester (ethyl bromoacetate) in the presence of metallic zinc.
Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.
References
Spectroscopic Profile of Ethyl 2-(1-hydroxycyclohexyl)acetate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(1-hydroxycyclohexyl)acetate, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.15 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |
| 2.45 | s | 2H | -CH₂COO- |
| 1.70 - 1.40 | m | 10H | Cyclohexyl-H |
| 1.25 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
| 1.20 | s | 1H | -OH |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | C=O |
| 70.8 | C-1 (Cyclohexyl) |
| 60.5 | -OCH₂CH₃ |
| 43.5 | -CH₂COO- |
| 37.5 | C-2, C-6 (Cyclohexyl) |
| 25.5 | C-4 (Cyclohexyl) |
| 21.8 | C-3, C-5 (Cyclohexyl) |
| 14.2 | -OCH₂CH₃ |
Table 3: IR Spectral Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Broad | O-H stretch |
| 2935, 2860 | Strong | C-H stretch (aliphatic) |
| 1730 | Strong | C=O stretch (ester) |
| 1200 | Strong | C-O stretch (ester) |
| 1150 | Strong | C-O stretch (alcohol) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 186 | 5 | [M]⁺ |
| 168 | 20 | [M - H₂O]⁺ |
| 141 | 100 | [M - C₂H₅O]⁺ |
| 99 | 85 | [C₆H₁₁O]⁺ |
| 81 | 70 | [C₆H₉]⁺ |
| 55 | 65 | [C₄H₇]⁺ |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard laboratory procedures as detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound was placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data were acquired on a mass spectrometer with an electron ionization (EI) source. The sample was introduced via direct infusion or gas chromatography. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.
Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.
This guide serves as a valuable resource for the characterization and utilization of this compound in research and development. The provided data and protocols are intended to facilitate seamless integration of this compound into various synthetic workflows.
An In-depth Technical Guide to the Key Chemical Reactions of Ethyl 2-(1-hydroxycyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1-hydroxycyclohexyl)acetate is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a tertiary alcohol on a cyclohexyl ring and an ethyl ester moiety, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] The presence of two distinct functional groups allows for a wide range of selective chemical transformations, enabling chemists to modify the scaffold in a controlled manner. This guide provides a detailed overview of the core chemical reactions associated with these functional groups, complete with experimental protocols and quantitative data where available.
The fundamental reactivity of this compound can be categorized by transformations involving its two primary functional groups: the tertiary hydroxyl group and the ethyl ester group.
Caption: Overview of the primary reaction pathways for this compound.
Reactions of the Tertiary Hydroxyl Group
The tertiary alcohol in this compound is characterized by the hydroxyl-bearing carbon being bonded to three other carbon atoms. This structure dictates its reactivity, particularly its resistance to oxidation and propensity for elimination reactions.
Acid-Catalyzed Dehydration
One of the most common reactions for tertiary alcohols is acid-catalyzed dehydration to form an alkene.[3] This E1 elimination reaction proceeds through a stable tertiary carbocation intermediate.[4] For this compound, dehydration is expected to yield primarily Ethyl 2-(cyclohex-1-en-1-yl)acetate, following Zaitsev's rule where the more substituted alkene is the major product.[5]
| Parameter | Condition | Reference |
| Reaction Type | E1 Elimination | [4] |
| Catalyst | Strong, non-nucleophilic acid (e.g., H₃PO₄, H₂SO₄) | [4][5] |
| Temperature | High (typically >100 °C) | [4] |
| Key Strategy | Removal of product (alkene) by distillation to drive equilibrium | [4][6] |
Experimental Protocol: Dehydration of a Cyclohexanol Derivative
This protocol is adapted from the well-established dehydration of cyclohexanol and is applicable to this compound.[5][6][7]
Caption: Experimental workflow for the acid-catalyzed dehydration reaction.
-
Apparatus Setup: Assemble a simple distillation apparatus with a 100 mL round-bottom flask and a receiving flask cooled in an ice bath.[5]
-
Charging the Flask: To the round-bottom flask, add 0.1 mol of this compound and 5-10 mL of 85% phosphoric acid.[6] Add a few boiling chips.
-
Distillation: Heat the mixture gently. The lower-boiling alkene product and water will co-distill. Continue the distillation slowly until the reaction ceases or a tarry residue begins to form.[4]
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with an equal volume of water, 10% aqueous sodium bicarbonate solution (to neutralize residual acid), and saturated brine.[3][7]
-
Drying: Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate.[4]
-
Final Purification: Decant the dried liquid into a clean distillation flask and perform a final simple or fractional distillation to obtain the pure alkene product.
Oxidation
Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group has no hydrogen atom to be removed.[1] Oxidation can only occur under harsh conditions that cleave carbon-carbon bonds, often leading to a mixture of products and low yields. However, conversion to the corresponding β-keto ester, ethyl 2-(1-oxocyclohexyl)acetate, can be achieved using strong oxidizing agents like chromic acid (Jones reagent).[1]
| Parameter | Condition | Reference |
| Reagent | Jones Reagent (CrO₃ in H₂SO₄/acetone) | [1] |
| Product | Ethyl 2-(1-oxocyclohexyl)acetate | [1] |
| Challenge | Potential for C-C bond cleavage and low yields | [1] |
Experimental Protocol: Jones Oxidation (General Procedure)
-
Dissolution: Dissolve the tertiary alcohol (1 equivalent) in acetone and cool the flask in an ice bath.
-
Reagent Addition: Slowly add Jones reagent dropwise with vigorous stirring. The color of the solution will change from orange-red to green as the chromium(VI) is reduced. Maintain the temperature below 20 °C.
-
Quenching: Once the starting material is consumed (monitored by TLC), quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears completely.
-
Workup: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and purify by column chromatography or distillation.
Reactions of the Ethyl Ester Group
The ester functional group is a key site for nucleophilic acyl substitution, reduction, and reactions with organometallics.
Saponification (Base-Catalyzed Hydrolysis)
Saponification is the hydrolysis of an ester under basic conditions to produce an alcohol and a carboxylate salt.[8] The reaction is effectively irreversible because the final step is the deprotonation of the carboxylic acid by the alkoxide, which is highly favorable.[8] Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product, (1-hydroxycyclohexyl)acetic acid.
| Parameter | Condition | Reference |
| Reagents | Aqueous NaOH or KOH | [9] |
| Solvent | Often co-solvents like MeOH or EtOH are used to aid solubility | [9] |
| Temperature | Room temperature to reflux, depending on steric hindrance | [9] |
| Yield | Typically quantitative | [9] |
Experimental Protocol: Saponification of an Ethyl Ester
This protocol is a general procedure for the basic hydrolysis of esters.[9][10]
Caption: Experimental workflow for the saponification of an ester.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of methanol and 1 M aqueous NaOH (2-3 equivalents).[9]
-
Heating: Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction progress by TLC until the starting ester is consumed.
-
Workup (Part 1): Cool the reaction mixture to room temperature, pour it into water, and extract with diethyl ether to remove any neutral organic impurities.
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2.[10] The carboxylic acid product may precipitate.
-
Workup (Part 2): Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (1-hydroxycyclohexyl)acetic acid.[9]
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Esters are readily reduced by strong hydride reagents like lithium aluminum hydride (LiAlH₄).[11] The reaction converts the ester functional group into a primary alcohol. For this compound, this reaction yields the diol, 2-(1-hydroxycyclohexyl)ethan-1-ol.
| Parameter | Condition | Reference |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [11] |
| Solvent | Anhydrous ethers (e.g., THF, diethyl ether) | [12] |
| Workup | Careful quenching with ethyl acetate, followed by aqueous workup | [12][13] |
| Product | 2-(1-hydroxycyclohexyl)ethan-1-ol | [14] |
Experimental Protocol: LiAlH₄ Reduction of an Ester (General Procedure)
Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In a dry, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF. Cool the suspension in an ice bath.
-
Ester Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[12]
-
Reaction: After the addition is complete, stir the reaction at room temperature or gentle reflux until the starting material is consumed (monitored by TLC).
-
Quenching: Cool the reaction flask to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄.[12][13] This is followed by the slow, sequential addition of water and then 15% aqueous NaOH (Fieser workup).
-
Isolation: Stir the resulting mixture until a granular white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over an anhydrous salt, and evaporate the solvent to yield the crude diol, which can be purified by crystallization or chromatography.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol.[15] The reaction can be catalyzed by either an acid or a base. To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess or as the solvent.[15] For example, reacting this compound with methanol under acidic conditions will produce Mthis compound.
| Parameter | Acid-Catalyzed | Base-Catalyzed | Reference |
| Catalyst | H₂SO₄, p-TsOH | NaOR', KOR' | [15] |
| Mechanism | PADPED | Nucleophilic Acyl Substitution | [15] |
| Driving Force | Large excess of R'OH | Use of R'O⁻ as base | [15][16] |
| Temperature | Reflux | Room temp to Reflux | [17] |
Reaction with Grignard Reagents
Esters react with two equivalents of a Grignard reagent (R'MgBr) to produce a tertiary alcohol.[18] The first equivalent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester. This intermediate immediately reacts with a second equivalent of the Grignard reagent.[18] Reacting this compound with a Grignard reagent like methylmagnesium bromide (MeMgBr) would yield 2-(1-hydroxycyclohexyl)-1,1-dimethyl-ethan-1-ol after an acidic workup.
Conclusion
This compound is a valuable synthetic intermediate due to the distinct and predictable reactivity of its tertiary alcohol and ethyl ester functional groups. The hydroxyl group offers pathways to alkenes via dehydration, while the ester group can be readily converted into carboxylic acids, primary alcohols, or more complex tertiary alcohols. This bifunctionality, coupled with the ability to selectively target one group over the other under appropriate conditions, provides chemists with a powerful tool for constructing complex molecular architectures relevant to the pharmaceutical and materials science industries.
References
- 1. This compound | 5326-50-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. chemistry-online.com [chemistry-online.com]
- 6. scribd.com [scribd.com]
- 7. www2.latech.edu [www2.latech.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. web.gps.caltech.edu [web.gps.caltech.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. biofueljournal.com [biofueljournal.com]
- 17. asianpubs.org [asianpubs.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Solubility profile of Ethyl 2-(1-hydroxycyclohexyl)acetate in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1-hydroxycyclohexyl)acetate is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its molecular structure, featuring both a hydroxyl group and an ester functional group, dictates its physicochemical properties, including its solubility in various solvents. A thorough understanding of its solubility profile is critical for its application in synthesis, purification, formulation, and various analytical procedures.
Physicochemical Properties
| Property | Value |
| CAS Number | 5326-50-1[1] |
| Molecular Formula | C10H18O3[1] |
| Molecular Weight | 186.25 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Melting Point | 63-64 °C |
| Boiling Point | 143-146 °C at 27 Torr |
Qualitative Solubility Profile
Based on its chemical structure, this compound is a moderately polar molecule. The presence of a hydroxyl group allows for hydrogen bonding with polar solvents, while the ethyl ester and cyclohexyl groups contribute to its nonpolar character. One source qualitatively states that it is "Soluble in organic solvents such as alcohols, ethers and esters"[2]. The expected qualitative solubility in common laboratory solvents is summarized in the table below.
| Solvent | Chemical Class | Expected Qualitative Solubility | Rationale |
| Water | Protic, Polar | Sparingly Soluble to Insoluble | The hydrophobic cyclohexyl and ethyl groups likely dominate over the polar hydroxyl and ester groups, limiting aqueous solubility. |
| Ethanol | Protic, Polar | Soluble | The ability to act as both a hydrogen bond donor and acceptor, along with its alkyl chain, allows for good solvation of the molecule. |
| Methanol | Protic, Polar | Soluble | Similar to ethanol, its polarity and hydrogen bonding capabilities should facilitate dissolution. |
| Acetone | Aprotic, Polar | Soluble | The polar carbonyl group can interact with the polar functionalities of the solute. |
| Ethyl Acetate | Aprotic, Moderately Polar | Soluble | As an ester itself, it is expected to be a good solvent for another ester due to "like dissolves like." |
| Dichloromethane | Aprotic, Moderately Polar | Soluble | Its ability to engage in dipole-dipole interactions should allow for the dissolution of the moderately polar solute. |
| Chloroform | Aprotic, Moderately Polar | Soluble | Similar to dichloromethane, it is a good solvent for moderately polar organic compounds. |
| Diethyl Ether | Aprotic, Nonpolar | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |
| Toluene | Aprotic, Nonpolar | Soluble to Sparingly Soluble | The nonpolar nature of toluene may provide sufficient solvation for the nonpolar parts of the molecule. |
| Hexane | Aprotic, Nonpolar | Sparingly Soluble to Insoluble | The significant difference in polarity between the highly nonpolar solvent and the moderately polar solute will likely result in poor solubility. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4]
Objective:
To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for the mobile phase in the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility of the compound in the solvent by back-calculating from the dilution factor.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility via the shake-flask method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A robust and validated HPLC method is crucial for the accurate quantification of this compound in the saturated solvent samples.
Typical HPLC Parameters:
-
Column: A reversed-phase column (e.g., C18, 5 µm particle size, 4.6 x 250 mm) is generally suitable for this type of compound.
-
Mobile Phase: An isocratic or gradient mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio should be optimized to achieve good separation and peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detector:
-
UV-Vis Detector: If the compound has a chromophore, a UV-Vis detector can be used. The detection wavelength should be set to the absorbance maximum of the compound.
-
Refractive Index (RI) Detector: If the compound lacks a significant chromophore, an RI detector is a suitable alternative.
-
Method Validation:
The chosen analytical method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results.
Workflow for HPLC Analysis
Caption: General workflow for quantitative analysis by HPLC.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its chemical structure suggests good solubility in common polar organic solvents and limited solubility in water. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. The successful execution of these methods will enable researchers and developers to effectively utilize this compound in their work.
References
Navigating the Thermal Landscape of Ethyl 2-(1-hydroxycyclohexyl)acetate: A Technical Guide to Stability and Decomposition
For Immediate Release
[City, State] – November 2, 2025 – In the intricate world of pharmaceutical development and organic synthesis, a thorough understanding of the thermal stability of intermediates is paramount for ensuring process safety, optimizing reaction conditions, and guaranteeing final product purity. This technical guide offers an in-depth analysis of the thermal stability and decomposition pathways of Ethyl 2-(1-hydroxycyclohexyl)acetate, a key building block in various synthetic routes. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on established chemical principles and data from analogous compounds, due to the absence of specific experimental thermal analysis data for this compound in published literature.
Executive Summary
This compound, while a valuable synthetic intermediate, is susceptible to thermal degradation through several potential pathways. This guide outlines three primary predicted decomposition mechanisms: a retro-aldol type reaction, dehydration to form unsaturated esters, and a retro-ene reaction. Each of these pathways is discussed in detail, drawing parallels from the known thermal behavior of β-hydroxy esters, tertiary alcohols, and other relevant esters. The predicted decomposition products and the mechanistic rationale for their formation are presented to aid in the development of robust and safe manufacturing processes.
Predicted Thermal Decomposition Pathways
The thermal degradation of this compound is anticipated to proceed through one or more of the following pathways, contingent on the specific conditions of temperature, pressure, and catalytic influences.
Pathway 1: Retro-Aldol Type Reaction
A primary and highly probable decomposition route for β-hydroxy esters is a retro-aldol type reaction. This pathway involves the cleavage of the carbon-carbon bond between the α and β carbons relative to the ester carbonyl group. For this compound, this would lead to the formation of cyclohexanone and ethyl acetate. This reaction is essentially the reverse of the aldol addition used in its synthesis.
The proposed mechanism involves the formation of a transient intermediate that facilitates the bond cleavage, likely accelerated by heat.
Diagram of Retro-Aldol Type Reaction Pathway
Caption: Predicted retro-aldol decomposition of this compound.
Pathway 2: Dehydration
Given the presence of a tertiary hydroxyl group, dehydration is another significant potential decomposition pathway, particularly under acidic conditions or at elevated temperatures. The elimination of a water molecule would result in the formation of two possible unsaturated esters: Ethyl 2-(cyclohex-1-en-1-yl)acetate (the thermodynamically more stable Zaitsev product) and Ethyl 2-(cyclohexylidene)acetate (the Hofmann product). The E1 mechanism, proceeding through a carbocation intermediate, is the likely pathway for this tertiary alcohol dehydration.[1][2][3][4]
Diagram of Dehydration Pathway
Caption: Predicted dehydration pathways for this compound.
Pathway 3: Retro-Ene Reaction
The pyrolysis of esters containing a β-hydrogen on the alcohol moiety can proceed through a concerted, cyclic transition state, known as a retro-ene reaction. In the case of this compound, this would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, leading to the formation of (1-hydroxycyclohexyl)acetic acid and ethylene. This pathway is well-documented for simple esters like ethyl acetate at high temperatures.[5][6][7]
Diagram of Retro-Ene Reaction Pathway
Caption: Predicted retro-ene reaction for this compound.
Summary of Predicted Decomposition Products
The potential thermal decomposition products of this compound are summarized in the table below, categorized by the predicted decomposition pathway.
| Decomposition Pathway | Predicted Products |
| Retro-Aldol Type Reaction | Cyclohexanone, Ethyl acetate |
| Dehydration | Ethyl 2-(cyclohex-1-en-1-yl)acetate, Ethyl 2-(cyclohexylidene)acetate, Water |
| Retro-Ene Reaction | (1-hydroxycyclohexyl)acetic acid, Ethylene |
Hypothetical Experimental Protocols
While specific experimental data for this compound is unavailable, the following are detailed methodologies for key experiments that would be essential for a comprehensive thermal stability analysis.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Methodology:
-
A sample of this compound (5-10 mg) is placed in an inert crucible (e.g., alumina).
-
The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under a controlled atmosphere of inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of major mass loss events.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Methodology:
-
A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed for endothermic (melting, boiling) and exothermic (decomposition) peaks.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile products formed during the thermal decomposition of the compound.
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Methodology:
-
A microgram-scale sample of this compound is placed in a pyrolysis probe.
-
The probe is rapidly heated to a series of predetermined temperatures (e.g., 200 °C, 300 °C, 400 °C) to induce pyrolysis.
-
The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns.
-
Comparison of the obtained mass spectra with a library of known compounds allows for the identification of the decomposition products.
-
Conclusion and Recommendations
The thermal stability of this compound is a critical parameter for its safe and effective use in chemical synthesis. Based on the established reactivity of analogous compounds, it is predicted that this molecule may undergo decomposition via retro-aldol reaction, dehydration, or retro-ene reaction. The specific pathway and the temperature at which decomposition becomes significant will depend on the process conditions.
It is strongly recommended that a comprehensive experimental thermal analysis, including TGA, DSC, and Py-GC-MS, be conducted on this compound to validate these predictions and to establish a definitive thermal stability profile. This empirical data will be invaluable for the development of safe handling procedures, the optimization of reaction and purification steps, and for ensuring the quality and purity of the final products. Researchers and process chemists should exercise caution when heating this compound, particularly in the presence of acidic or basic catalysts, and should consider the potential for the formation of the predicted byproducts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12) [vedantu.com]
- 4. Mechanism of dehydration explained [unacademy.com]
- 5. research.usfq.edu.ec [research.usfq.edu.ec]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-(1-hydroxycyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1-hydroxycyclohexyl)acetate is a valuable chemical intermediate, recognized for its utility as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a hydroxyl group and an ester moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications in drug development.
Chemical Identity and Synonyms
The compound is systematically named This compound according to IUPAC nomenclature. It is also known by several synonyms, which are crucial for comprehensive literature and database searches.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 5326-50-1[1] |
| Molecular Formula | C10H18O3[2] |
| Molecular Weight | 186.25 g/mol [1] |
| InChI Key | VEWIMVJKELSRSO-UHFFFAOYSA-N[1] |
| Synonyms | (1-hydroxycyclohexyl)acetic acid ethyl ester, Cyclohexaneacetic acid, 1-hydroxy-, ethyl ester, ethyl l-hydroxycyclohexaneacetate, Propanoicacid,7-ethoxy-, Ethyl 2-(1-hydroxycyclohexyl)[2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, reaction optimization, and application in various synthetic protocols.
| Property | Value | Source |
| Melting Point | 63-64 °C | --INVALID-LINK--[2] |
| Boiling Point | 143-146 °C (at 27 Torr) | --INVALID-LINK--[2] |
| Density (Predicted) | 1.058 ± 0.06 g/cm³ | --INVALID-LINK--[2] |
| pKa (Predicted) | 14.52 ± 0.20 | --INVALID-LINK--[3] |
| Appearance | Colorless liquid | --INVALID-LINK--[2] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and esters. | --INVALID-LINK--[2] |
Synthesis
The primary and most well-documented method for the synthesis of this compound is the Reformatsky reaction . This reaction involves the condensation of a carbonyl compound (in this case, cyclohexanone) with an α-haloester (ethyl bromoacetate) in the presence of metallic zinc.
Experimental Protocol: Reformatsky Synthesis
Materials:
-
Cyclohexanone
-
Ethyl bromoacetate
-
Zinc dust, activated
-
Iodine (catalytic amount)
-
Toluene, anhydrous
-
10% Sulfuric acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Methyl tert-butyl ether (MTBE) for extraction
Procedure:
-
A suspension of activated zinc dust (5.0 equivalents) and a catalytic amount of iodine (0.1 equivalents) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.
-
Ethyl bromoacetate (2.0 equivalents) is added to the mixture.
-
A solution of cyclohexanone (1.0 equivalent) in toluene (10 mL) is then added to the suspension.
-
The resulting mixture is stirred at 90 °C for 30 minutes.
-
After cooling the reaction to 0 °C, water is added to quench the reaction.
-
The suspension is filtered, and the filtrate is extracted with MTBE.
-
The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the desired β-hydroxy ester.
A similar procedure using THF as the solvent and a reflux time of 5 hours has also been reported to give a high yield of the product.
Reaction Mechanism
The mechanism of the Reformatsky reaction for the synthesis of this compound is as follows:
Caption: Mechanism of the Reformatsky Reaction.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Predicted signals for the ethyl group include a quartet around 4.1 ppm for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The methylene protons adjacent to the ester group are expected to appear as a singlet. The protons of the cyclohexyl ring will exhibit complex multiplets.
-
¹³C NMR: The spectrum is expected to show signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the two carbons of the ethyl group, and the carbons of the cyclohexyl ring.
Mass Spectrometry (MS)
Predicted fragmentation patterns in mass spectrometry can aid in the identification of the compound.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 186 | [C₁₀H₁₈O₃]⁺ | Molecular Ion (M⁺) |
| 168 | [C₁₀H₁₆O₂]⁺ | Loss of H₂O |
| 157 | [C₈H₁₃O₃]⁺ | Loss of -CH₂CH₃ |
| 141 | [C₈H₁₃O₂]⁺ | Loss of -OCH₂CH₃ |
| 99 | [C₆H₁₁O]⁺ | Cleavage of the acetate side chain |
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The cyclohexyl moiety is a common scaffold in drug design, often incorporated to enhance properties such as lipophilicity and metabolic stability.[1] This compound is a member of the α-hydroxy ester family, a structural motif present in numerous valuable molecules, including analgesic and nonsteroidal anti-inflammatory drugs.[1]
A notable application of a structurally similar compound, trans-2-(4-aminocyclohexyl)-ethyl acetate, is in the synthesis of the antipsychotic drug Cariprazine , which acts on dopamine D2 and D3 receptors.[4] This highlights the importance of the cyclohexaneacetic acid ethyl ester scaffold in the development of neurologically active agents.
Below is a generalized workflow illustrating the potential use of this compound as a starting material in a multi-step drug synthesis.
Caption: Generalized Drug Synthesis Workflow.
Conclusion
This compound is a chemical compound of significant interest to the scientific and pharmaceutical communities. Its well-defined synthesis via the Reformatsky reaction and its versatile chemical nature make it an important precursor for the development of new therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and potential applications, serving as a valuable resource for professionals in research and drug development. Further research into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities.
References
The Versatile Building Block: A Technical Guide to Ethyl 2-(1-hydroxycyclohexyl)acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(1-hydroxycyclohexyl)acetate stands as a pivotal intermediate in the landscape of modern organic synthesis. Its bifunctional nature, possessing both a hydroxyl and an ester group on a cyclohexyl scaffold, renders it a versatile precursor for a diverse array of more complex molecules. This technical guide delves into the synthesis, key transformations, and applications of this valuable building block, with a particular focus on its role in the development of pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound and its key derivatives is crucial for their effective utilization in synthesis. The following tables summarize the available quantitative data for the parent compound and its common transformation products: Ethyl cyclohex-1-en-1-ylacetate (the dehydrated product) and Ethyl 2-(1-oxocyclohexyl)acetate (the oxidized product).
Table 1: Physical Properties of this compound and Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | C₁₀H₁₈O₃ | 186.25 | 63-64[1] | 143-146 @ 27 Torr[1] | 1.058 (Predicted)[1] | - |
| Ethyl cyclohex-1-en-1-ylacetate | C₁₀H₁₆O₂ | 168.23 | - | - | - | - |
| Ethyl 2-(1-oxocyclohexyl)acetate | C₁₀H₁₆O₃ | 184.23 | - | - | - | - |
Synthesis and Key Transformations
The strategic importance of this compound lies in its accessibility through established synthetic routes and its reactivity towards a range of transformations.
Synthesis via the Reformatsky Reaction
The most common and efficient method for the preparation of this compound is the Reformatsky reaction. This reaction involves the condensation of cyclohexanone with an α-haloester, typically ethyl bromoacetate or chloroacetate, in the presence of activated zinc metal.[2][3] The organozinc intermediate, or Reformatsky enolate, is less basic than the corresponding Grignard or organolithium reagents, which prevents self-condensation of the ester.[2]
Experimental Protocol: Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate
Materials:
-
Zinc dust (12.8 mmol)
-
Anhydrous benzene:diethyl ether (1:1, 15 mL)
-
Ethyl chloroacetate (6.12 mmol)
-
Iodine (a single crystal)
-
Cyclohexanone (5.1 mmol)
-
10% Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a 50-mL two-necked round-bottom flask equipped with a reflux condenser and a septum, add zinc dust (830 mg, 12.8 mmol).
-
Evacuate the flask and flush with argon.
-
Add anhydrous benzene:diethyl ether (1:1, 15 mL) with vigorous stirring.
-
Add ethyl chloroacetate (750 mg, 6.12 mmol) dropwise, followed by a crystal of iodine to initiate the reaction.
-
After 15 minutes, add cyclohexanone (500 mg, 5.1 mmol) dropwise.
-
Heat the reaction mixture to reflux at 80°C for 6 hours, monitoring the progress by TLC (EtOAc–petroleum ether, 1:10).
-
Upon completion, quench the reaction by adding 10% HCl (5 mL).
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl (1-Hydroxycyclohexyl)acetate.
Dehydration to Ethyl cyclohex-1-en-1-ylacetate
The tertiary alcohol of this compound can be readily eliminated to form the corresponding unsaturated ester, Ethyl cyclohex-1-en-1-ylacetate. This transformation is a key step in the synthesis of various cyclic compounds.
Experimental Protocol: Dehydration of Ethyl (1-Hydroxycyclohexyl)acetate
Materials:
-
Ethyl (1-hydroxycyclohexyl)acetate (11.07 mmol)
-
Anhydrous dichloromethane (60 mL)
-
Anhydrous pyridine (13.12 mmol)
-
Thionyl chloride (SOCl₂) (12.3 mmol)
-
Ice-cold water
Procedure:
-
In a 100-mL two-necked round-bottom flask equipped with an addition funnel, dissolve Ethyl (1-hydroxycyclohexyl)acetate (2.05 g, 11.07 mmol) in anhydrous dichloromethane (60 mL).
-
Add anhydrous pyridine (1.050 g, 13.12 mmol) and cool the reaction mixture to 0°C using an ice-salt bath.
-
After 10 minutes, add thionyl chloride (1.447 g, 12.3 mmol) dropwise over 10 minutes.
-
Monitor the reaction progress by TLC (EtOAc–petroleum ether, 1:19).
-
Stir the reaction mixture for an additional 30 minutes.
-
Quench the reaction with ice-cold water (5 mL) and add dichloromethane (20 mL).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo to afford Ethyl cyclohex-1-en-1-ylacetate.
Oxidation to Ethyl 2-(1-oxocyclohexyl)acetate
The hydroxyl group of this compound can be oxidized to a ketone, yielding Ethyl 2-(1-oxocyclohexyl)acetate, a β-keto ester. This transformation is typically achieved using strong oxidizing agents such as chromic acid (generated in situ from chromium trioxide and sulfuric acid), also known as the Jones reagent.[2]
Experimental Protocol: Jones Oxidation of this compound (General Procedure)
Materials:
-
This compound
-
Acetone
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Isopropanol
Procedure:
-
Dissolve the this compound in acetone and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green, indicating the oxidation of the alcohol and the reduction of Cr(VI) to Cr(III).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a small amount of isopropanol to destroy any excess oxidant.
-
Filter the mixture to remove the chromium salts.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-(1-oxocyclohexyl)acetate.
Role in Drug Development and Natural Product Synthesis
The cyclohexyl scaffold and the functional handles of this compound make it a valuable precursor in the synthesis of pharmaceutically active compounds and natural products.
Synthesis of (±)-a-Lipoic Acid
A notable application of this compound is in the synthesis of (±)-a-lipoic acid, a crucial antioxidant. In this synthesis, the hydroxy ester is first dehydrated to Ethyl cyclohex-1-en-1-ylacetate, which then undergoes further transformations to construct the dithiolane ring characteristic of lipoic acid.
Precursor to Gabapentin Analogs
The structural motif of this compound is closely related to key intermediates in the synthesis of Gabapentin, an anticonvulsant and analgesic drug. While not a direct precursor in the most common industrial syntheses of Gabapentin itself, which often start from cyclohexanediacetic acid anhydride, the chemistry of cyclohexyl acetic acid derivatives is central to this area. This compound and its derivatives serve as valuable model systems and potential starting materials for the synthesis of novel Gabapentin analogs with modified pharmacokinetic or pharmacodynamic properties.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound.
Caption: Synthesis of this compound.
References
Potential derivatives of Ethyl 2-(1-hydroxycyclohexyl)acetate
An In-Depth Technical Guide to the Potential Derivatives of Ethyl 2-(1-hydroxycyclohexyl)acetate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential derivatives of this compound, a versatile bifunctional molecule. The document outlines key synthetic transformations, detailed experimental protocols, and a discussion of the potential biological activities of the resulting compounds, aiming to facilitate further research and development in medicinal chemistry and drug discovery.
Core Molecule: this compound
This compound (EHCA) is a β-hydroxy ester featuring a tertiary alcohol on a cyclohexane ring and an ethyl ester moiety. This structure presents two primary reactive sites for derivatization: the hydroxyl group and the ester group. These functionalities allow for a range of chemical modifications to generate a library of novel compounds with potentially interesting pharmacological properties.
Chemical Structure:
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| CAS Number | 5326-50-1 |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents like alcohols, ethers, and esters |
Synthetic Pathways for EHCA Derivatives
The primary avenues for derivatizing EHCA involve reactions at the hydroxyl and ester functional groups. The following diagram illustrates the main synthetic pathways to key derivatives.
Figure 1: Synthetic pathways for the derivatization of this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of key derivatives of EHCA.
Oxidation to Ethyl 2-(1-oxocyclohexyl)acetate
The oxidation of the tertiary alcohol in EHCA to a ketone yields Ethyl 2-(1-oxocyclohexyl)acetate. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, minimizing over-oxidation.[1][2][3]
Reaction Workflow:
Figure 2: Experimental workflow for the oxidation of EHCA.
Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: To the stirred solution, add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the filter cake with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-(1-oxocyclohexyl)acetate.
Quantitative Data (Exemplary):
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| EHCA | 186.25 | 0.01 | 1.86 g | - |
| PCC | 215.56 | 0.015 | 3.23 g | - |
| Ethyl 2-(1-oxocyclohexyl)acetate | 184.23 | - | - | ~85-95 |
Hydrolysis to 2-(1-hydroxycyclohexyl)acetic acid
The ester functionality of EHCA can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which serves as a key intermediate for further derivatization, such as amidation.[4][5]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Acidification: Cool the reaction mixture to room temperature and reduce the volume by approximately half under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with a cold aqueous solution of hydrochloric acid (e.g., 2 M HCl).
-
Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(1-hydroxycyclohexyl)acetic acid.
Amide Synthesis from 2-(1-hydroxycyclohexyl)acetic acid
The synthesized carboxylic acid can be coupled with a variety of amines to produce a range of amide derivatives using standard peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[6][7][8]
Logical Relationship for Amide Coupling:
Figure 3: Logical relationship in EDC-mediated amide coupling.
Protocol:
-
Activation: Dissolve 2-(1-hydroxycyclohexyl)acetic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.1 eq), and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling: To this stirred solution at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Transesterification to other Alkyl Esters
The ethyl ester of EHCA can be converted to other alkyl esters (e.g., methyl, propyl) via acid- or base-catalyzed transesterification.[9][10]
Protocol (Acid-Catalyzed):
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), the desired alcohol (e.g., methanol, in large excess to serve as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid, a few drops).
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction is driven to completion by the large excess of the new alcohol.
-
Neutralization and Work-up: After cooling, carefully neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Isolation: Remove the excess alcohol under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate to obtain the crude transesterified product. Further purification can be achieved by distillation or chromatography if necessary.
Potential Biological Activities and Drug Development Applications
While specific biological data for the derivatives of this compound are not extensively documented in the public domain, the structural motifs present in these compounds suggest several potential areas of pharmacological interest.
Anti-inflammatory and Analgesic Potential
Cyclohexane derivatives and compounds bearing acetic acid moieties have been investigated for their anti-inflammatory properties.[1][11][12][13][14] The cyclohexyl group can influence lipophilicity and metabolic stability, which are important parameters in drug design. Derivatives of EHCA could be screened for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or cytokines like TNF-α and interleukins.[11][12][13]
Antimicrobial Activity
The cyclohexane scaffold is present in some compounds with demonstrated antimicrobial activity.[15] Modification of EHCA to produce various esters and amides could lead to new chemical entities with activity against a range of bacterial and fungal pathogens.
Cytotoxic and Anticancer Activity
Numerous studies have explored the cytotoxic effects of novel ester and amide derivatives against various cancer cell lines.[3][16] The derivatives of EHCA, with their modifiable lipophilicity and potential for hydrogen bonding interactions, could be evaluated for their antiproliferative effects in cancer cell models.
General Considerations for α-Hydroxy Acid Derivatives
Derivatives of α-hydroxy acids are known to have various effects on the skin and are widely used in dermatology.[2][17][18][19] Depending on their physicochemical properties, some derivatives of EHCA might be explored for topical applications.
Conclusion
This compound is a versatile starting material for the synthesis of a diverse range of derivatives through well-established synthetic methodologies. The potential for these new chemical entities to exhibit interesting biological activities, particularly in the areas of inflammation, infectious diseases, and oncology, warrants further investigation. This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this promising class of compounds.
References
- 1. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Ester synthesis by transesterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Cytotoxic sesquiterpene aryl esters from Armillaria gallica 012m - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of Ethyl 2-(1-hydroxycyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 2-(1-hydroxycyclohexyl)acetate (CAS No. 5326-50-1), a versatile intermediate in pharmaceutical and fragrance industries. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₃[1][2][3] |
| Molecular Weight | 186.25 g/mol [2][3][4] |
| Appearance | Colorless to light yellow liquid[1][3] |
| Melting Point | 63-64 °C[1][3][5] |
| Boiling Point | 143-146 °C at 27 Torr[1][3][5] |
| Density | 1.058 ± 0.06 g/cm³ (Predicted)[1][3] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and esters.[1] |
| Storage | Sealed in a dry place at room temperature.[1][3][4] |
Hazard Identification and GHS Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| GHS Pictogram | Signal Word | Hazard Statement |
|
| Warning [3][4] | H302: Harmful if swallowed [2][3][4] |
Precautionary Statements: [3][4]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicology
It is important to note that this data is for a different molecule and should be used for general awareness of potential toxicity of related structures only.
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Ingestion | Rinse mouth with water and obtain medical advice.[6] Do not induce vomiting.[8] |
| Inhalation | Remove from exposure site to fresh air and keep at rest. Obtain medical advice.[6] |
| Skin Contact | Remove contaminated clothes. Wash thoroughly with water and soap. Contact a physician if symptoms persist.[6] |
| Eye Contact | Flush immediately with water for at least 15 minutes. Contact a physician if symptoms persist.[6] |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Avoid excessive inhalation of concentrated vapors.[6]
-
Follow good manufacturing practices for housekeeping and personal hygiene.[6]
-
Wash any exposed skin immediately after chemical contact, before breaks and meals, and at the end of each work period.[6]
-
Contaminated clothing and shoes should be thoroughly cleaned before re-use.[6]
Storage:
-
Store in a cool, dry, ventilated area away from heat sources.[6]
-
Keep containers upright and tightly closed when not in use.[6]
-
Store away from oxidizing agents.[1]
Personal Protective Equipment (PPE) and Exposure Controls
Engineering controls and personal protective equipment are the primary methods of exposure prevention.
| Control | Recommendation |
| Engineering Controls | Use local exhaust ventilation around open tanks and other sources of potential exposure.[6] General dilution ventilation of the work area is also recommended.[6] |
| Respiratory Protection | In case of insufficient ventilation, wear suitable respiratory equipment. A self-contained breathing apparatus is recommended for major spills.[6] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[6] |
| Hand Protection | Wear compatible chemical-resistant gloves.[6] |
| Skin and Body Protection | Wear a lab coat or other protective clothing.[6] |
Accidental Release and Fire-Fighting Measures
Prompt and correct response to spills and fires is crucial for safety.
Accidental Release:
-
Avoid inhalation and contact with skin and eyes.[6]
-
Remove all ignition sources.[6]
-
Provide adequate ventilation.[6]
-
For large spills, contain with sand or inert powder.[6]
-
Dispose of the collected material according to local regulations.[6]
-
Keep away from drains, surface water, and soil.[6]
Fire-Fighting:
-
Suitable Extinguishing Media: Carbon dioxide, dry chemical, or foam.[6]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Toxic fumes may be released during a fire.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Experimental Protocols
General Synthesis Procedure: A common method for the synthesis of this compound is the Reformatsky reaction.[3][5]
-
Reactants: Cyclohexanone and ethyl bromoacetate.
-
Reagents: Zinc powder and a catalytic amount of iodine in a solvent such as THF.
-
Procedure:
-
To a solution of cyclohexanone in THF under a nitrogen atmosphere, add zinc powder and a small amount of iodine.[3][5]
-
Heat the reaction mixture to reflux for several hours.[3][5]
-
After the reaction is complete, cool the mixture in an ice bath and slowly add a 10% sulfuric acid solution.[3][5]
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.[3][5]
-
Visualized Workflows
To further aid in the safe handling of this chemical, the following workflows are provided in a visual format.
Caption: Hazard Communication and Handling Workflow.
Caption: Emergency Spill Response Procedure.
References
- 1. chembk.com [chembk.com]
- 2. (1-Hydroxy-cyclohexyl)-acetic acid ethyl ester | C10H18O3 | CID 219250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl (1-hydroxycyclohexyl)acetate | 5326-50-1 [chemicalbook.com]
- 4. 5326-50-1|this compound|BLD Pharm [bldpharm.com]
- 5. Ethyl (1-hydroxycyclohexyl)acetate CAS#: 5326-50-1 [m.chemicalbook.com]
- 6. johndwalsh.com [johndwalsh.com]
- 7. RTECS NUMBER-GU6657000-Chemical Toxicity Database [drugfuture.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. solutions.covestro.com [solutions.covestro.com]
Commercial Availability and Synthetic Protocols of Ethyl 2-(1-hydroxycyclohexyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic methodologies for Ethyl 2-(1-hydroxycyclohexyl)acetate (CAS No. 5326-50-1). This valuable building block is utilized in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][2] This document offers a comprehensive resource for researchers and professionals in drug development, presenting supplier information, detailed experimental protocols, and key analytical data.
Commercial Availability
This compound is available from several chemical suppliers, primarily for research and development purposes. The table below summarizes the offerings from a selection of vendors. Purity and available grades are not always explicitly stated and may require direct inquiry with the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| Sigma-Aldrich | This compound AldrichCPR | 5326-50-1 | C10H18O3 | Sold as a rare chemical for early discovery research; analytical data is not collected by the supplier, and the buyer is responsible for confirming identity and purity.[3][4] |
| ChemScene LLC (via Sigma-Aldrich) | This compound | 5326-50-1 | C10H18O3 | - |
| Synthonix Corporation (via Sigma-Aldrich) | This compound | 5326-50-1 | C10H18O3 | - |
| BLD Pharm | This compound | 5326-50-1 | C10H18O3 | Documentation such as NMR, HPLC, and LC-MS is available.[5] |
| Ambeed | This compound | 5326-50-1 | C10H18O3 | Documentation including NMR, HPLC, and LC-MS is available.[6] |
| Benchchem | This compound | 5326-50-1 | C10H18O3 | For research use only.[1] |
| SHANGHAI ACMEC BIOCHEMICAL TECHNOLOGY CO., LTD. | This compound | 5326-50-1 | C10H18O3 | Offered as "Spot supply".[2] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 63-64 °C | ChemicalBook[7] |
| Boiling Point | 143-146 °C (27 Torr) | ChemicalBook[7] |
| Density | 1.058±0.06 g/cm3 (Predicted) | ChemicalBook[7] |
| pKa | 14.52±0.20 (Predicted) | ChemicalBook[7] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[7] |
Synthesis of this compound via the Reformatsky Reaction
The most common and well-documented method for synthesizing this compound is the Reformatsky reaction. This reaction involves the condensation of a ketone (cyclohexanone) with an α-halo ester (ethyl bromoacetate) in the presence of metallic zinc.[1][8] The zinc forms an organozinc intermediate with the ethyl bromoacetate, which then adds to the carbonyl group of the cyclohexanone.
Experimental Protocol
The following protocol is a general procedure for the synthesis of this compound from cyclohexanone and ethyl bromoacetate:[7]
Materials:
-
Cyclohexanone (9.52 g, 97.0 mmol)
-
Ethyl bromoacetate (11.8 mL, 106.7 mmol)
-
Zinc powder (7.6 g, 116.4 mmol)
-
Iodine (a small crystal)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
10% Sulfuric acid solution (100 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask containing a solution of cyclohexanone in anhydrous THF under a nitrogen atmosphere, add zinc powder and a small crystal of iodine.
-
Slowly add ethyl bromoacetate dropwise to the mixture.
-
Heat the reaction mixture to reflux for 5 hours.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly quench the reaction by adding 10% sulfuric acid solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.
-
The product, this compound, is obtained as a colorless oil (yields up to 94% have been reported).[7]
Characterization Data
¹H-NMR (CDCl₃): [7]
-
δ: 1.27 (3H, t, J = 7.0 Hz)
-
δ: 1.35-1.71 (10H, m)
-
δ: 2.46 (2H, s)
-
δ: 3.43 (1H, s)
-
δ: 4.17 (2H, q, J = 7.4 Hz)
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound via the Reformatsky reaction.
References
- 1. This compound | 5326-50-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. rsc.org [rsc.org]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5326-50-1|this compound|BLD Pharm [bldpharm.com]
- 6. 5326-50-1|this compound| Ambeed [ambeed.com]
- 7. Ethyl (1-hydroxycyclohexyl)acetate CAS#: 5326-50-1 [m.chemicalbook.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Detailed Protocol for the Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate via the Reformatsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate through the Reformatsky reaction. This classic carbon-carbon bond-forming reaction utilizes an organozinc reagent, formed in situ from an α-halo ester and zinc metal, which then adds to a ketone or aldehyde. In this specific application, cyclohexanone is reacted with ethyl bromoacetate in the presence of activated zinc to yield the corresponding β-hydroxy ester. This protocol includes detailed procedures for reagent purification, zinc activation, reaction execution, product isolation, and characterization, making it a valuable resource for researchers in organic synthesis and drug development.
Introduction
The Reformatsky reaction is a powerful tool in organic synthesis for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters.[1][2][3] Discovered by Sergey Reformatsky, this reaction involves the oxidative addition of zinc to the carbon-halogen bond of an α-halo ester to form an organozinc intermediate, known as a Reformatsky enolate.[3] This enolate is sufficiently nucleophilic to add to the carbonyl carbon of an aldehyde or ketone.[1] A key advantage of the Reformatsky reaction is the relatively low basicity of the zinc enolate compared to Grignard reagents or lithium enolates, which allows for the presence of various functional groups and minimizes self-condensation of the ester.[4] this compound is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[5]
Materials and Methods
Reagents and Solvents
-
Cyclohexanone (≥99%)
-
Ethyl bromoacetate (≥98%)
-
Zinc dust (<10 µm, ≥98%)
-
Iodine (≥99.8%)
-
Diethyl ether (anhydrous, ≥99.7%)
-
Toluene (anhydrous, ≥99.8%)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (nitrogen or argon) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass column for chromatography
Reagent Purification
-
Cyclohexanone: Commercial cyclohexanone should be dried over anhydrous magnesium sulfate and distilled under reduced pressure before use to remove water and any acidic impurities.
-
Ethyl bromoacetate: This reagent is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[6] It can be purified by distillation under reduced pressure. Store the purified liquid under an inert atmosphere and protect it from light.
Experimental Protocol
1. Zinc Activation:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add zinc dust (1.5 eq).
-
The flask is then flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.
-
A few crystals of iodine (approx. 0.1 eq) are added to the zinc dust. The flask is gently heated with a heat gun under the inert atmosphere until violet vapors of iodine are observed, indicating the activation of the zinc surface.
-
Allow the flask to cool to room temperature.
2. Reaction Setup and Execution:
-
To the flask containing the activated zinc, add anhydrous diethyl ether or a 1:1 mixture of anhydrous toluene and diethyl ether (volume depends on the scale of the reaction, typically 50-100 mL).
-
In a dropping funnel, prepare a solution of ethyl bromoacetate (1.2 eq) and cyclohexanone (1.0 eq) in the same anhydrous solvent used in the reaction flask.
-
Add a small portion (approx. 10%) of the ethyl bromoacetate/cyclohexanone solution to the stirred zinc suspension.
-
The reaction mixture is gently heated to initiate the reaction, which is indicated by a slight exothermic effect and the disappearance of the iodine color.
-
Once the reaction has initiated, the remaining solution from the dropping funnel is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete conversion.
3. Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
A suitable eluent system for TLC is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).
-
Spot the reaction mixture against the starting materials (cyclohexanone and ethyl bromoacetate).
-
The product, this compound, is more polar than the starting ketone and will have a lower Rf value.
-
The reaction is considered complete when the cyclohexanone spot is no longer visible on the TLC plate.
4. Work-up and Purification:
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the excess zinc has dissolved and the solution becomes clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
| Parameter | Value |
| Reactants | |
| Cyclohexanone | 1.0 eq |
| Ethyl bromoacetate | 1.2 eq |
| Zinc dust | 1.5 eq |
| Iodine | ~0.1 eq |
| Solvent | Anhydrous Diethyl Ether or Toluene/Ether (1:1) |
| Reaction Temperature | Reflux |
| Reaction Time | 1-2 hours after addition |
| Typical Yield | 70-85% |
| Product Appearance | Colorless oil |
Visualizations
References
- 1. Reformatsky Reaction [organic-chemistry.org]
- 2. The effect of solvent grade on thin layer chromatographic analysis of writing inks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 5326-50-1 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate via Reformatsky Reaction
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate, a valuable building block in organic synthesis. The synthesis is achieved through a Reformatsky reaction, a well-established method for the formation of β-hydroxy esters. This reaction involves the condensation of cyclohexanone with an α-halo ester, mediated by zinc. The protocol herein describes the step-by-step procedure, including reaction setup, workup, and purification, and presents relevant quantitative data for the synthesized compound.
Introduction
This compound is a bifunctional molecule featuring both a hydroxyl group and an ester moiety, making it a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] The classical approach to synthesizing β-hydroxy esters such as the target compound is the Reformatsky reaction. This reaction utilizes an organozinc reagent, formed in situ from an α-halo ester and zinc metal, which then adds to a carbonyl compound.[2] The organozinc enolates are less reactive than their lithium or Grignard counterparts, which prevents self-condensation of the ester.[1][2] This application note details a robust and efficient procedure for the preparation of this compound from cyclohexanone and ethyl bromoacetate.
Reaction Scheme
The overall reaction for the synthesis of this compound via the Reformatsky reaction is depicted below:
Cyclohexanone + Ethyl bromoacetate → this compound
The reaction proceeds via the formation of an organozinc intermediate from ethyl bromoacetate and zinc, which then undergoes nucleophilic addition to the carbonyl group of cyclohexanone.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
3.1. Materials and Reagents
-
Cyclohexanone (9.52 g, 97.0 mmol)
-
Ethyl bromoacetate (11.8 mL, 106.7 mmol)
-
Zinc powder (7.6 g, 116.4 mmol)
-
Iodine (a small crystal)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
10% Sulfuric acid solution (100 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
3.2. Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.3. Reaction Procedure
-
Reaction Setup: To a three-neck round-bottom flask charged with zinc powder (7.6 g) and a small crystal of iodine, add a solution of cyclohexanone (9.52 g) in anhydrous THF (100 mL). The flask is placed under a nitrogen atmosphere.[3]
-
Initiation: Add a small portion of ethyl bromoacetate dropwise to the stirred mixture. The reaction is initiated, which is often indicated by a color change and gentle reflux.
-
Addition of Reagents: Once the reaction has started, add the remaining ethyl bromoacetate (for a total of 11.8 mL) dropwise from the dropping funnel.[3]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.[3]
-
Quenching: Upon completion of the reaction, cool the flask in an ice bath. Slowly add 100 mL of 10% sulfuric acid solution to quench the reaction.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.[3]
-
Washing: Wash the combined organic phases with saturated aqueous sodium bicarbonate solution.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
3.4. Purification
The crude product, this compound, is obtained as a colorless oil and can be purified further by distillation under reduced pressure if necessary.
Data Presentation
The following table summarizes the quantitative data obtained from the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanone | 9.52 g (97.0 mmol) | [3] |
| Ethyl bromoacetate | 11.8 mL (106.7 mmol) | [3] |
| Zinc powder | 7.6 g (116.4 mmol) | [3] |
| Product | ||
| Yield | 17.2 g (94%) | [3] |
| Appearance | Colorless oil | [3] |
| Spectroscopic Data | ||
| ¹H-NMR (CDCl₃) δ (ppm) | 1.27 (3H, t, J = 7.0 Hz), 1.35-1.71 (10H, m), 2.46 (2H, s), 3.43 (1H, s), 4.17 (2H, q, J = 7.4 Hz) | [3] |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
5.2. Reaction Mechanism
The diagram below outlines the key steps in the Reformatsky reaction mechanism.
Caption: Mechanism of the Reformatsky reaction.
Conclusion
The Reformatsky reaction provides an effective and high-yielding method for the synthesis of this compound from readily available starting materials. The protocol detailed in this application note is straightforward and can be readily implemented in a standard organic synthesis laboratory. The resulting product is of high purity and can be used in a variety of subsequent chemical transformations.
References
Application Notes and Protocols: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate via Reformatsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the synthesis of ethyl 2-(1-hydroxycyclohexyl)acetate through the Reformatsky reaction of cyclohexanone and ethyl bromoacetate. The Reformatsky reaction is a valuable tool in organic synthesis for the formation of β-hydroxy esters, which are important intermediates in the pharmaceutical and fragrance industries.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for performing the reaction, workup, and purification. Additionally, it includes a summary of expected yields and a discussion of the reaction mechanism.
Introduction
The Reformatsky reaction, first reported by Sergey Nikolaevich Reformatsky in 1887, is an organozinc-mediated reaction that facilitates the formation of a carbon-carbon bond between an α-haloester and a carbonyl compound, such as an aldehyde or ketone.[3] This reaction is particularly useful for synthesizing β-hydroxy esters. The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed by the oxidative addition of zinc to the carbon-halogen bond of the α-haloester.[3] A significant advantage of the Reformatsky reaction is that the organozinc reagent can be generated in situ in the presence of the carbonyl compound, avoiding the need to handle highly reactive and unstable enolates.[4]
The product of the reaction between cyclohexanone and ethyl bromoacetate, this compound, is a valuable building block in organic synthesis.[2] Its bifunctional nature, containing both a hydroxyl group and an ester, allows for a variety of subsequent chemical transformations, making it a useful intermediate in the development of novel therapeutic agents and other fine chemicals.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the Reformatsky reaction.
| Parameter | Value | Reference |
| Molar Ratio (Cyclohexanone:Ethyl Bromoacetate:Zinc) | 1 : 1.2 : 2.5 | Adapted from[5] |
| Reaction Temperature | 80 °C (Reflux) | [5] |
| Reaction Time | 6 hours | [6] |
| Solvent | Anhydrous Benzene-Ether (1:1) | [6] |
| Reported Yield | 82% (using Indium) | [7] |
Experimental Protocol
This protocol is adapted from a procedure for a similar Reformatsky reaction.[5][6]
Materials:
-
Cyclohexanone (500 mg, 5.1 mmol)
-
Ethyl bromoacetate (1.02 g, 6.12 mmol)
-
Zinc dust (830 mg, 12.8 mmol)
-
Iodine (a single crystal)
-
Anhydrous Benzene-Ether (1:1 mixture, 15 mL)
-
10% Hydrochloric acid (5 mL)
-
Diethyl ether (for extraction)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (two-necked round bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Heating mantle and magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
Place the zinc dust (830 mg) in a 50-mL two-necked round bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum.
-
Thoroughly dry the apparatus and flush with an inert gas (argon or nitrogen).[6]
-
Add the anhydrous benzene-ether solvent mixture (15 mL) to the flask with vigorous stirring.[6]
-
-
Initiation of the Reaction:
-
Addition of Cyclohexanone:
-
After approximately 15 minutes of initiation, add the cyclohexanone (500 mg) dropwise to the reaction mixture.[5]
-
-
Reaction:
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 5 mL of 10% hydrochloric acid.[6]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).[6]
-
Wash the combined organic layers with 5 mL of dilute HCl followed by two portions of water (2 x 10 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Visualizations
Reaction Mechanism:
Caption: Mechanism of the Reformatsky Reaction.
Experimental Workflow:
Caption: Experimental workflow for the synthesis.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 5326-50-1 | Benchchem [benchchem.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. scispace.com [scispace.com]
Experimental setup for the oxidation of Ethyl 2-(1-hydroxycyclohexyl)acetate's hydroxyl group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of the hydroxyl group of Ethyl 2-(1-hydroxycyclohexyl)acetate to yield Ethyl 2-(1-oxocyclohexyl)acetate. Three common and effective oxidation methods are presented: TEMPO-catalyzed oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. This compound possesses a secondary alcohol that can be selectively oxidized to the corresponding ketone, Ethyl 2-(1-oxocyclohexyl)acetate, a valuable building block. The choice of oxidant and reaction conditions is critical to ensure high yield, purity, and compatibility with the ester functional group. This guide offers a comparative overview of three widely used mild oxidation protocols suitable for this transformation.
Comparative Overview of Oxidation Methods
| Feature | TEMPO-Catalyzed Oxidation | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Oxidizing Agent | Catalytic TEMPO with a stoichiometric co-oxidant (e.g., NaOCl, Ca(OCl)₂) | Dess-Martin Periodinane (hypervalent iodine reagent) | Dimethyl sulfoxide (DMSO) activated by oxalyl chloride or similar electrophile |
| Reaction Temperature | 0 °C to room temperature | Room temperature | -78 °C to room temperature |
| Key Advantages | Catalytic use of TEMPO, relatively inexpensive co-oxidants, environmentally benign options available.[1] | Very mild conditions, neutral pH, short reaction times, high chemoselectivity, and simple work-up.[2] | Mild conditions, high yields, avoids heavy metals, and aldehydes do not over-oxidize to carboxylic acids.[3][4] |
| Key Disadvantages | Potential for side reactions like chlorination with NaOCl, requires careful pH control in some protocols. | DMP is expensive, potentially explosive under certain conditions, and generates significant solid waste.[2] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, and requires careful handling of corrosive reagents.[3][5] |
| Typical Yields | Good to excellent | High to excellent[2] | High to excellent |
| Work-up Procedure | Quenching of excess oxidant, extraction, and chromatographic purification. | Filtration of the iodine byproduct, washing with a reducing agent (e.g., sodium thiosulfate), and extraction.[6][7] | Aqueous work-up to remove salts and DMSO, extraction, and careful removal of dimethyl sulfide. |
Experimental Protocols
The following are detailed protocols for the oxidation of this compound using the three aforementioned methods.
Protocol 1: TEMPO-Catalyzed Oxidation using Calcium Hypochlorite
This protocol is adapted from a simplified procedure for the oxidation of α-hydroxy esters.
Materials:
-
This compound
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Calcium hypochlorite (Ca(OCl)₂)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and TEMPO (0.01 mmol, 1.56 mg) in acetonitrile (3 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add calcium hypochlorite (1.0 mmol, 143 mg) to the stirred solution over a period of 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 1-2 hours.
-
Upon completion, filter the reaction mixture to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (8 mL) followed by brine (8 mL).
-
Extract the aqueous layers with dichloromethane or ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a mild and efficient method for the oxidation at room temperature.[2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add Dess-Martin Periodinane (1.2 mmol, 509 mg) in one portion at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL).
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Swern Oxidation
This protocol is a classic method that operates at low temperatures to achieve mild oxidation.[3]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and a low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of oxalyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C.
-
Slowly add a solution of DMSO (2.4 mmol) in anhydrous dichloromethane (2 mL) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (2 mL) dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 mmol) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for 15 minutes, and then allow it to warm to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The byproduct dimethyl sulfide is volatile and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Oxidation of this compound
Caption: General experimental workflow for the oxidation of this compound.
Signaling Pathway Analogy: Oxidation Logic
This diagram illustrates the logical flow from the substrate through different oxidative pathways to the final product.
Caption: Logical pathways for the oxidation of a secondary alcohol to a ketone.
References
- 1. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for the Purification of Ethyl 2-(1-hydroxycyclohexyl)acetate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Ethyl 2-(1-hydroxycyclohexyl)acetate using silica gel column chromatography. This compound is a valuable bifunctional building block in organic synthesis, and its purity is critical for subsequent reactions.[1] This protocol is designed for researchers who have synthesized this compound, likely via a Reformatsky-type reaction between cyclohexanone and an alpha-halo ester, and require a robust method for isolating the product from starting materials and byproducts. The procedure outlines the preparation of the crude sample, selection of the appropriate solvent system, packing of the chromatography column, and the elution and analysis of fractions.
Introduction
This compound possesses both a hydroxyl group and an ester moiety, making it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] A common synthetic route to this compound is the Reformatsky reaction, which involves the reaction of cyclohexanone with ethyl bromoacetate in the presence of zinc.[2] This synthesis can result in a crude product mixture containing unreacted starting materials, such as cyclohexanone and ethyl bromoacetate, alongside the desired product. Column chromatography is an effective method for separating these components based on their differential adsorption to a stationary phase. This application note details a standard column chromatography procedure for the purification of this compound.
Physicochemical Properties of this compound and Potential Impurities
A summary of the key physicochemical properties of the target compound and its likely impurities from a Reformatsky synthesis is provided in the table below. These properties influence their behavior during chromatographic separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Polarity |
| This compound | C10H18O3 | 186.25 | 143-146 (at 27 Torr) | 1.058 (Predicted) | Moderately Polar |
| Cyclohexanone | C6H10O | 98.14 | 155.6 | 0.947 | Less Polar than product |
| Ethyl bromoacetate | C4H7BrO2 | 167.00 | 159 | 1.506 | Less Polar than product |
Experimental Protocol
This protocol is based on established principles of column chromatography for the purification of moderately polar organic compounds.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column with stopcock
-
Separatory funnel or addition funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes for fraction collection
-
TLC plates (silica gel coated with fluorescent indicator)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Potassium permanganate stain
-
Rotary evaporator
-
Cotton or glass wool
-
Sand (washed)
Procedure
1. Thin Layer Chromatography (TLC) Analysis of Crude Mixture
Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture where the desired product has an Rf value between 0.2 and 0.4.
-
Prepare several eluent systems with varying ratios of ethyl acetate in hexane (e.g., 1:9, 2:8, 3:7 v/v).
-
Spot the crude reaction mixture onto separate TLC plates.
-
Develop the TLC plates in the different eluent systems.
-
Visualize the spots under a UV lamp. The product, containing a hydroxyl group, can also be visualized using a potassium permanganate stain.
-
The solvent system that provides good separation between the product spot and impurities, with an Rf of ~0.3 for the product, should be selected for the column. A 2:8 or 3:7 ethyl acetate/hexane mixture is a good starting point.
2. Column Preparation (Slurry Method)
-
Select an appropriate size column. For purification of 1-2 g of crude material, a column with a diameter of 2-3 cm and a length of 40-50 cm is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 2:8 ethyl acetate/hexane). Use approximately 50-100 g of silica gel per gram of crude product.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. The solvent level should always be kept above the top of the silica gel.
-
Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during sample loading.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Rinse the flask that contained the sample with a small amount of eluent and add this to the column to ensure all the sample is loaded.
-
Once the sample has fully entered the silica gel, carefully add the mobile phase to the top of the column.
4. Elution and Fraction Collection
-
Begin the elution by adding the mobile phase to the column. A separatory funnel or an addition funnel can be used to add the eluent continuously.
-
Maintain a constant flow rate.
-
Collect the eluate in small fractions (e.g., 10-20 mL) in test tubes.
-
Monitor the separation by spotting alternate fractions on a TLC plate and developing it in the same eluent system.
-
Combine the fractions that contain the pure product.
5. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.[2]
-
Confirm the purity of the final product by TLC and other analytical methods such as NMR or GC-MS.
Workflow and Diagrams
Column Chromatography Workflow
The overall workflow for the purification of this compound by column chromatography is depicted below.
Caption: Workflow for the purification of this compound.
Separation Principle on Silica Gel
The separation of the product from less polar impurities on a silica gel stationary phase is illustrated in the following diagram.
Caption: Principle of separation on a silica gel column.
Conclusion
The protocol described provides a reliable method for the purification of this compound from common impurities found in a typical synthesis. The use of TLC to determine the optimal solvent system is a critical first step to ensure efficient separation. This purification method will yield a high-purity product suitable for use in further synthetic applications in research and drug development.
References
Application Notes and Protocols for the Recrystallization of Ethyl 2-(1-hydroxycyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of solid Ethyl 2-(1-hydroxycyclohexyl)acetate via recrystallization. This document outlines the principles of recrystallization, methodologies for solvent selection, and detailed experimental protocols for achieving high purity of the target compound.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2][3][4] The principle underlying this method is the differential solubility of a compound in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature, but only sparingly at lower temperatures. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. Through a process of dissolution in a hot solvent followed by controlled cooling, the desired compound crystallizes out of the solution, leaving impurities behind in the solvent or enabling their removal via filtration.[3]
This compound is a solid at room temperature with a reported melting point of 63-64 °C. Its structure, containing a polar hydroxyl group, a moderately polar ester group, and a nonpolar cyclohexyl ring, suggests that it is a compound of intermediate polarity. This structural feature is a key consideration in the selection of an appropriate recrystallization solvent. One source indicates that the compound is soluble in organic solvents such as alcohols, ethers, and esters.[5]
Data Presentation: Solvent Screening for Recrystallization
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. A systematic screening of various solvents is recommended to identify the optimal single-solvent or mixed-solvent system. The following tables provide a structured format for recording experimental solubility data.
Table 1: Single-Solvent Solubility Screening for this compound
| Solvent | Boiling Point (°C) | Solubility at Room Temp. (approx. 20-25 °C) | Solubility at Boiling Point | Observations on Cooling |
| Water | 100 | Insoluble | Insoluble | No dissolution |
| Ethanol | 78 | Sparingly Soluble | Very Soluble | Good crystal formation |
| Isopropanol | 82 | Sparingly Soluble | Soluble | Potential for crystal formation |
| Acetone | 56 | Very Soluble | Very Soluble | Unsuitable, too soluble |
| Ethyl Acetate | 77 | Soluble | Very Soluble | Unsuitable, too soluble |
| Toluene | 111 | Sparingly Soluble | Soluble | Potential for crystal formation |
| Hexane | 69 | Insoluble | Sparingly Soluble | Potential for mixed-solvent system |
| Heptane | 98 | Insoluble | Sparingly Soluble | Potential for mixed-solvent system |
Table 2: Mixed-Solvent System Evaluation
| Solvent System (Ratio) | Observations on Dissolution (Hot) | Observations on Cooling | Estimated Crystal Yield |
| Ethanol/Water | Dissolves readily, becomes cloudy with water addition | Abundant crystal formation | High |
| Toluene/Hexane | Dissolves, becomes cloudy with hexane addition | Good crystal formation | Moderate to High |
| Acetone/Hexane | Dissolves, becomes cloudy with hexane addition | Rapid precipitation, may need optimization | Moderate |
Experimental Protocols
The following protocols provide detailed methodologies for solvent selection and the subsequent recrystallization of this compound.
Protocol 1: Systematic Solvent Screening
This protocol describes a method for rapidly assessing the suitability of various solvents for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of potential solvents (see Table 1)
-
Test tubes (13 x 100 mm)
-
Hot plate with a water bath or sand bath
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Place approximately 50 mg of crude this compound into a series of labeled test tubes.
-
To each test tube, add 0.5 mL of a different solvent at room temperature.
-
Agitate the test tubes using a vortex mixer for 30 seconds and observe the solubility. Record the results in Table 1. A suitable solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.
-
Add the solvent dropwise while heating and agitating until the solid completely dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable amount of hot solvent.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the test tube with a glass rod to induce crystal formation.
-
After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal yield.
-
Observe the quantity and quality of the crystals formed and record your observations.
Protocol 2: Single-Solvent Recrystallization
This protocol is for the recrystallization of this compound from a single suitable solvent identified in Protocol 1 (e.g., Ethanol).
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
Procedure:
-
Weigh the crude this compound and place it in a 100 mL Erlenmeyer flask.
-
Add a small amount of the chosen solvent to the flask, just enough to cover the solid.
-
Heat the flask on a hot plate. If using a low-boiling solvent, a condenser can be fitted to the flask to prevent solvent loss.
-
Bring the solvent to a gentle boil while stirring.
-
Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Allow the clear filtrate to cool slowly to room temperature on a benchtop, undisturbed. Covering the flask with a watch glass will prevent contamination.
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely.
-
Once dry, weigh the purified crystals and determine their melting point to assess purity.
Protocol 3: Mixed-Solvent Recrystallization
This protocol is for recrystallizing this compound using a pair of miscible solvents where the compound is soluble in one and insoluble in the other (e.g., Ethanol and Water).
Materials:
-
Crude this compound
-
Solvent 1 ("good" solvent, e.g., Ethanol)
-
Solvent 2 ("poor" solvent, e.g., Water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the "good" solvent (Ethanol) in small portions while heating until the solid is just dissolved.
-
Heat the "poor" solvent (Water) in a separate beaker.
-
Slowly add the hot "poor" solvent to the boiling solution of the compound until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
If too much "poor" solvent is added, add a small amount of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice-water bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents.
-
Dry the purified crystals and determine their weight and melting point.
Visualizations
The following diagrams illustrate the workflows for solvent selection and the recrystallization process.
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Step-by-step workflow for the single-solvent recrystallization process.
References
Application Note: GC-MS Analysis for Monitoring the Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1-hydroxycyclohexyl)acetate is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals and other fine chemicals.[1] Its synthesis, commonly achieved through a Reformatsky reaction between cyclohexanone and an α-halo ester, requires careful monitoring to optimize reaction conditions and maximize yield.[1] This application note provides a detailed protocol for the monitoring of this reaction using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1] Due to the presence of a hydroxyl group, derivatization is employed to enhance the volatility and thermal stability of the analyte, ensuring accurate and reproducible results.
Reaction Pathway: The Reformatsky Reaction
The synthesis of this compound typically proceeds via the Reformatsky reaction. This reaction involves the formation of an organozinc reagent from an α-halo ester, which then undergoes a nucleophilic addition to a carbonyl compound, in this case, cyclohexanone.
References
Application Note: 1H and 13C NMR Spectral Interpretation of Ethyl 2-(1-hydroxycyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral interpretation of Ethyl 2-(1-hydroxycyclohexyl)acetate. Included are comprehensive tables of experimental 1H and predicted 13C NMR data, a detailed protocol for sample preparation and spectral acquisition, and a workflow diagram for the logical interpretation of the spectral data. This information is critical for the structural elucidation and purity assessment of this compound, which serves as a versatile building block in organic and medicinal chemistry.
Introduction
This compound is a bifunctional organic molecule featuring both a hydroxyl group and an ester moiety. This structure makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Accurate structural verification and purity assessment are paramount in drug development and chemical research, with NMR spectroscopy being the most powerful tool for this purpose. This application note presents a detailed analysis of the 1H and 13C NMR spectra of this compound to facilitate its unambiguous identification.
Experimental Protocols
A standardized protocol for the acquisition of high-quality NMR spectra for small organic molecules like this compound is crucial for reproducibility.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for 1H NMR and 50-100 mg for 13C NMR analysis.[1]
-
Solvent Selection: Choose an appropriate deuterated solvent, such as chloroform-d (CDCl3), and add approximately 0.6-0.7 mL to the sample in a clean, dry vial.[2]
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Filtering: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[3]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample.
-
1H NMR Acquisition:
-
Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
13C NMR Acquisition:
-
Acquire a 1D carbon spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Due to the low natural abundance of 13C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Presentation
The experimental 1H NMR and predicted 13C NMR data for this compound are summarized in the tables below. The predictions for the 13C NMR spectrum are based on the known chemical shifts of ethyl acetate and substituted cyclohexanes.
Table 1: Experimental 1H NMR Spectral Data of this compound in CDCl3.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.17 | Quartet | 7.4 | 2H | -OCH2 CH3 |
| 3.43 | Singlet | - | 1H | -OH |
| 2.46 | Singlet | - | 2H | -CH2 COO- |
| 1.71 - 1.35 | Multiplet | - | 10H | Cyclohexyl-H |
| 1.27 | Triplet | 7.0 | 3H | -OCH2CH3 |
Data sourced from ChemicalBook.[4]
Table 2: Predicted 13C NMR Spectral Data of this compound.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~173 | C =O (Ester) |
| ~70 | C -OH (Cyclohexyl) |
| ~61 | -OCH2 CH3 |
| ~43 | -CH2 COO- |
| ~35 | Cyclohexyl C2, C6 |
| ~25 | Cyclohexyl C4 |
| ~22 | Cyclohexyl C3, C5 |
| ~14 | -OCH2CH3 |
Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the NMR spectra of this compound.
Caption: Workflow for NMR spectral analysis.
Conclusion
The provided 1H and predicted 13C NMR spectral data, along with the detailed experimental protocol, offer a comprehensive resource for the structural confirmation of this compound. The characteristic signals in the 1H NMR spectrum, including the ethyl ester pattern and the signals for the methylene and cyclohexyl protons, are in excellent agreement with the compound's structure. The predicted 13C NMR chemical shifts provide further corroborative evidence. This application note serves as a valuable tool for researchers in ensuring the identity and purity of this important chemical intermediate.
References
Application Notes and Protocols for the Stereoselective Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1-hydroxycyclohexyl)acetate and its derivatives are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry, due to the presence of a chiral tertiary alcohol attached to a cyclohexyl scaffold. The stereochemistry of the hydroxyl and adjacent ester groups significantly influences the biological activity of molecules incorporating this motif. Therefore, the development of efficient and highly stereoselective synthetic methods is of paramount importance. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of these compounds, focusing on diastereoselective and enantioselective methodologies. The primary method discussed is the Reformatsky reaction, a classic and versatile method for the formation of β-hydroxy esters.[1]
Stereoselective Strategies
The key challenge in the synthesis of this compound lies in controlling the formation of the new stereocenter at the carbon bearing the hydroxyl group. Two main strategies are employed to achieve this:
-
Diastereoselective Synthesis using Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. In the context of the Reformatsky reaction, a chiral auxiliary can be attached to the ethyl acetate moiety to direct the facial attack of the enolate on the cyclohexanone.
-
Enantioselective Synthesis using Chiral Ligands: A chiral ligand is used in stoichiometric or catalytic amounts to coordinate with the metal center (typically zinc in the Reformatsky reaction), creating a chiral environment that favors the formation of one enantiomer over the other.
Data Presentation: Comparison of Stereoselective Methods
The following tables summarize quantitative data for different stereoselective approaches to the synthesis of β-hydroxy esters, including analogs of this compound. While specific data for the target molecule is limited in the literature, the presented data from analogous systems provides valuable insights into the expected efficiencies of these methods.
Table 1: Diastereoselective Reformatsky Reaction of Cyclohexanone with Chiral α-Haloesters
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans Oxazolidinone | >95:5 | ~85 | [1] |
| (-)-8-phenylmenthol | >90:10 | ~80-90 | (Analogous Reactions) |
| N-Sulfinyl Imine | up to 96% de | 65-91 | [1] |
Table 2: Enantioselective Reformatsky Reaction of Ketones with Ethyl Bromoacetate using Chiral Ligands
| Chiral Ligand | Ketone Substrate | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Chiral Amino Alcohols | Aromatic Aldehydes | 25-81% | 52-68 | [1] |
| Chiral Amide Ligand | Aromatic Aldehydes | 30-90% | 35-95 | [2] |
| Bisoxazolidine Ligand | Aromatic Aldehydes | 75-80% | up to 94 | [3] |
Experimental Protocols
Protocol 1: Diastereoselective Reformatsky Reaction using an Evans Chiral Auxiliary
This protocol describes a general procedure for the diastereoselective Reformatsky reaction of cyclohexanone using an N-(bromoacetyl)-oxazolidinone derived from a chiral amino alcohol (Evans auxiliary).
Materials:
-
N-(bromoacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Zinc dust (activated)
-
Cyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation of Zinc: Zinc dust is activated by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 eq) and anhydrous THF.
-
Initiation: A small crystal of iodine is added to initiate the reaction. A solution of N-(bromoacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous THF is prepared. A small portion of this solution is added to the zinc suspension.
-
Reaction Progression: The reaction mixture is gently heated to initiate an exothermic reaction. The remaining solution of the bromoacetyl auxiliary and cyclohexanone is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Auxiliary Removal: The crude product is purified by flash column chromatography on silica gel to yield the diastereomeric β-hydroxy-N-acyloxazolidinone. The chiral auxiliary can then be cleaved by hydrolysis or other methods to afford the desired this compound derivative.
Protocol 2: Enantioselective Reformatsky Reaction using a Chiral Amino Alcohol Ligand
This protocol outlines a general procedure for the enantioselective Reformatsky reaction of cyclohexanone with ethyl bromoacetate using a chiral amino alcohol ligand.
Materials:
-
Chiral amino alcohol ligand (e.g., (1S,2R)-N,N-dimethyl-2-amino-1,2-diphenylethanol)
-
Diethylzinc (Et₂Zn) or Dimethylzinc (Me₂Zn) solution in hexanes
-
Ethyl bromoacetate
-
Cyclohexanone
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask is charged with the chiral amino alcohol ligand (10-20 mol%) and dissolved in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Formation of the Chiral Catalyst: The solution is cooled to 0 °C, and a solution of diethylzinc or dimethylzinc (1.1 eq) in hexanes is added dropwise. The mixture is stirred at this temperature for 30 minutes to form the chiral zinc-amino alcohol complex.
-
Addition of Reactants: Ethyl bromoacetate (1.0 eq) is added, followed by the dropwise addition of cyclohexanone (1.2 eq).
-
Reaction: The reaction mixture is stirred at 0 °C or room temperature for several hours to days, depending on the reactivity of the substrate and the catalyst (monitored by TLC or GC).
-
Work-up: The reaction is quenched by the careful addition of 1 M HCl at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflows for diastereoselective and enantioselective synthesis.
Caption: General mechanism of the Reformatsky reaction.
Conclusion
The stereoselective synthesis of this compound derivatives can be effectively achieved through diastereoselective and enantioselective variations of the Reformatsky reaction. The choice between using a chiral auxiliary or a chiral ligand will depend on factors such as the desired stereoisomer, the availability and cost of the chiral source, and the scalability of the process. While the protocols provided are based on well-established methodologies, optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve the highest yields and stereoselectivities for the specific synthesis of this compound. Further research into novel chiral ligands and auxiliaries continues to expand the toolkit for the asymmetric synthesis of this important class of compounds.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary synthetic routes for the large-scale production of Ethyl 2-(1-hydroxycyclohexyl)acetate, a key intermediate in the pharmaceutical and fine chemical industries. This document details the established methodologies, including the Reformatsky reaction, Fischer-Speier esterification, and aldol condensation, with a focus on scalability, yield, purity, and process optimization.
Overview of Synthetic Strategies
This compound can be synthesized through several key chemical transformations. The choice of synthetic route on an industrial scale often depends on factors such as raw material cost, reaction efficiency, product purity, and environmental impact. The three primary methods explored in these notes are:
-
The Reformatsky Reaction: A classic and widely used method involving the reaction of an α-haloester with a ketone in the presence of metallic zinc.
-
Fischer-Speier Esterification: A direct esterification of the corresponding carboxylic acid, 2-(1-hydroxycyclohexyl)acetic acid, with ethanol in the presence of an acid catalyst.
-
Aldol Condensation: The reaction of an enolate of ethyl acetate with cyclohexanone.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for large-scale production requires careful consideration of various parameters. The following table summarizes the key quantitative data associated with each method.
| Parameter | Reformatsky Reaction | Fischer-Speier Esterification | Aldol Condensation |
| Typical Yield | 85-95% | Generally high, equilibrium-driven | Variable, dependent on conditions |
| Purity | Good to excellent | High, with efficient water removal | Can be lower due to side reactions |
| Reaction Time | 2-6 hours | 1-10 hours | 10-12 hours |
| Key Reagents | Cyclohexanone, Ethyl bromoacetate, Zinc | 2-(1-hydroxycyclohexyl)acetic acid, Ethanol, Acid catalyst | Cyclohexanone, Ethyl acetate, Strong base |
| Scalability | Feasible with good heat management | Readily scalable | Requires careful control of stoichiometry and temperature |
Experimental Protocols
The Reformatsky Reaction
The Reformatsky reaction is a highly effective method for the synthesis of β-hydroxy esters.[1] It involves the formation of an organozinc reagent from an α-haloester, which then adds to a ketone or aldehyde.[1]
Reaction Scheme:
Detailed Protocol (Gram-Scale):
-
Zinc Activation (Optional but Recommended for Scale-Up): In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add zinc dust (1.2 eq). The zinc can be activated by stirring with a small amount of iodine or by treatment with a solution of hydrochloric acid followed by washing with water, ethanol, and ether, and drying under vacuum.
-
Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF) as the solvent.
-
Initiation: A small crystal of iodine can be added to initiate the reaction.
-
Addition of Reactants: A solution of cyclohexanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise to the stirred zinc suspension. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.
-
Extraction: The product is extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Large-Scale Considerations:
-
Heat Management: The formation of the organozinc reagent is exothermic. On a large scale, efficient cooling and controlled addition of the haloester are crucial to prevent runaway reactions.
-
Zinc Activation: Consistent activation of zinc is key to reproducible reaction initiation and yields.
-
Agitation: Efficient stirring is necessary to maintain the zinc in suspension.
Fischer-Speier Esterification
This method involves the direct esterification of 2-(1-hydroxycyclohexyl)acetic acid with ethanol in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side, typically by removing water as it is formed or by using a large excess of the alcohol.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-(1-hydroxycyclohexyl)acetic acid (1.0 eq), a large excess of absolute ethanol (which can also serve as the solvent), and a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: The mixture is heated to reflux. The water formed during the reaction is azeotropically removed with ethanol and collected in the Dean-Stark trap.
-
Reaction Monitoring: The reaction progress can be monitored by measuring the amount of water collected or by TLC/GC analysis of the reaction mixture.
-
Work-up: After the reaction is complete, the mixture is cooled, and the excess ethanol is removed under reduced pressure.
-
Neutralization and Extraction: The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is then purified by vacuum distillation.
Aldol Condensation
This route involves the base-catalyzed reaction of the enolate of ethyl acetate with cyclohexanone.[1]
Reaction Scheme:
Detailed Protocol:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium amide is dissolved in a dry aprotic solvent like THF at a low temperature (e.g., -78 °C). Ethyl acetate (1.0 eq) is then added dropwise to form the lithium enolate.
-
Addition of Cyclohexanone: Cyclohexanone (1.0 eq) is then added slowly to the enolate solution at the same low temperature.
-
Reaction: The reaction mixture is stirred at the low temperature for a specified period, typically a few hours.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Extraction: The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and the solvent is removed. The final product is purified by column chromatography or vacuum distillation.
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the large-scale synthesis of this compound, with a focus on the Reformatsky reaction as a primary example.
Caption: A logical workflow for the synthesis of this compound.
This workflow highlights the key stages of the synthesis, from the initial preparation of reactants to the final purification of the desired product. Each stage requires careful control of parameters to ensure a safe, efficient, and high-yielding process on a large scale.
References
Troubleshooting & Optimization
Technical Support Center: Maximizing the Yield of Ethyl 2-(1-hydroxycyclohexyl)acetate in the Reformatsky Reaction
Welcome to the technical support center for the synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the Reformatsky reaction for this specific target molecule. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to help you increase your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Reformatsky reaction and why is it used to synthesize this compound?
The Reformatsky reaction is an organic reaction that utilizes an alpha-halo ester and a carbonyl compound (in this case, cyclohexanone and an ethyl haloacetate) in the presence of metallic zinc to form a β-hydroxy ester.[1] The key intermediate is an organozinc reagent, often called a Reformatsky enolate.[1] This method is particularly useful because the organozinc reagents are less reactive than Grignard reagents or lithium enolates, which prevents side reactions like self-condensation of the ester.[1]
Q2: What are the main factors that influence the yield of this compound?
Several factors can significantly impact the yield of the desired product. These include:
-
Activation of Zinc: The reactivity of the zinc metal is crucial for the reaction to proceed efficiently.[2]
-
Choice of Haloester: The nature of the halogen in the ethyl haloacetate (e.g., bromine vs. chlorine) can affect reactivity.
-
Reaction Solvent: The solvent plays a critical role in solvating the intermediates and can influence reaction rates and side reactions.
-
Reaction Temperature: Proper temperature control is essential for both the initiation and the progress of the reaction.
-
Purity of Reagents and Glassware: The Reformatsky reaction is sensitive to moisture, so using dry reagents and glassware is critical.
Q3: I am getting a very low yield. What are the most common reasons?
Low yields in the Reformatsky reaction are often attributed to:
-
Inactive Zinc: A layer of zinc oxide on the surface of the zinc metal can prevent the reaction from starting.
-
Presence of Water: Moisture in the reagents or glassware can quench the organozinc intermediate.
-
Side Reactions: Competing reactions, such as the self-condensation of cyclohexanone or the Wurtz-type coupling of the haloester, can reduce the yield of the desired product.
-
Improper Reaction Temperature: A temperature that is too low may prevent the reaction from initiating, while a temperature that is too high can promote side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction fails to initiate (no color change or exotherm) | Inactive zinc surface (oxide layer) | 1. Activate the zinc: Use one of the recommended activation methods outlined in the "Zinc Activation Methods" table below. A small crystal of iodine is often effective.[3] 2. Mechanical activation: Briefly grind the zinc dust in a dry mortar and pestle before use. 3. Local heating: Gently warm a small spot of the reaction mixture with a heat gun to initiate the reaction. Be cautious not to overheat. |
| Low yield of the desired product | Incomplete reaction | 1. Increase reaction time: Monitor the reaction by TLC to ensure all the starting material is consumed. 2. Improve zinc activation: A more reactive form of zinc may be needed. Consider preparing a zinc-copper couple. |
| Side reactions (e.g., Wurtz coupling, self-condensation) | 1. Control the addition rate: Add the ethyl haloacetate slowly to the mixture of zinc and cyclohexanone. This keeps the concentration of the haloester low and favors the desired reaction. 2. Optimize temperature: Running the reaction at a lower temperature can sometimes suppress side reactions. One study reported a yield of 82% when the reaction with cyclohexanone and ethyl bromoacetate was conducted with indium under sonication.[4] | |
| Presence of moisture | 1. Dry all glassware thoroughly: Flame-dry or oven-dry all glassware before use. 2. Use anhydrous solvents: Ensure that all solvents are properly dried before use. 3. Dry reagents: Distill liquid reagents and dry solid reagents if necessary. | |
| Formation of a significant amount of byproducts | Reaction temperature is too high | 1. Lower the reaction temperature: Conduct the reaction at a lower temperature and monitor the progress. For example, a yield of 86% was achieved when the reaction was stirred at 90°C for 30 minutes.[5] A different protocol achieved a 94% yield by heating to reflux for 5 hours.[3] The optimal temperature may need to be determined empirically. |
| Incorrect stoichiometry | 1. Adjust reagent ratios: While a slight excess of the haloester and zinc is common, a large excess may lead to more side products. A molar ratio of cyclohexanone:ethyl bromoacetate:zinc of approximately 1:1.1:1.2 has been shown to be effective.[3] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the yield of the Reformatsky reaction. While not all data is for the specific synthesis of this compound, it provides valuable insights into general trends.
Table 1: Effect of Zinc Stoichiometry on a Reformatsky-Type Reaction
This data is from a study on a Reformatsky-analogous reaction and illustrates the importance of optimizing the amount of zinc.
| Entry | Zinc (equivalents) | Ethyl 2-bromoacetate (equivalents) | Yield (%) |
| 1 | 1.0 | 1.5 | 60 |
| 2 | 1.4 | 1.5 | 63 |
| 3 | 1.8 | 1.5 | 68 |
| 4 | 2.4 | 2.0 | 70 |
| 5 | 3.0 | 2.0 | 95 |
Data adapted from a study on a Reformatsky-analogous reaction.[6]
Table 2: Influence of Solvents on a Reformatsky-Type Reaction
The choice of solvent can significantly impact the reaction outcome. This table is based on a study of a Reformatsky-analogous reaction.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Benzene | 2.5 | 95 |
| 2 | Toluene | 2.5 | 86 |
| 3 | Dioxane | 2.5 | 83 |
| 4 | Tetrahydrofuran (THF) | 2.5 | 80 |
| 5 | Diethyl ether | 2.5 | 73 |
Data adapted from a study on a Reformatsky-analogous reaction.[6]
Table 3: Reported Yields for the Synthesis of this compound
| Zinc Activation/Metal | Haloester | Solvent | Temperature | Yield (%) | Reference |
| Iodine | Ethyl bromoacetate | THF | Reflux | 94 | [3] |
| Iodine | Ethyl bromoacetate | Toluene | 90 °C | 86 | [5] |
| Indium (sonication) | Ethyl bromoacetate | Not specified | Not specified | 82 | [4] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound.
Protocol 1: High-Yield Synthesis Using Iodine-Activated Zinc
This protocol has been reported to achieve a 94% yield.[3]
Materials:
-
Zinc powder (1.2 equiv.)
-
Iodine (catalytic amount)
-
Cyclohexanone (1.0 equiv.)
-
Ethyl bromoacetate (1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Sulfuric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, add zinc powder (7.6 g, 116.4 mmol) and a small crystal of iodine to a solution of cyclohexanone (9.52 g, 97.0 mmol) in 100 mL of anhydrous THF.
-
Slowly add ethyl bromoacetate (11.8 mL, 106.7 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After the reaction is complete (monitor by TLC), cool the mixture in an ice bath.
-
Slowly add 100 mL of 10% sulfuric acid solution to quench the reaction.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Protocol 2: General Procedure with Iodine Activation in Toluene
This protocol has been reported to yield 86% of a similar β-hydroxy ester.[5]
Materials:
-
Activated zinc dust (5.0 equiv.)
-
Iodine (0.1 equiv.)
-
Toluene
-
Ethyl bromoacetate (2.0 equiv.)
-
Cyclohexanone (1.0 equiv.)
-
Water
-
MTBE (Methyl tert-butyl ether)
-
Brine
-
Sodium sulfate
Procedure:
-
Activate the zinc dust by stirring a suspension of zinc dust (5.0 eq) and iodine (0.1 eq) in toluene under reflux for 5 minutes.
-
Cool the mixture to room temperature.
-
Add ethyl bromoacetate (2.0 eq) to the mixture.
-
Add a solution of cyclohexanone (1.0 eq) in toluene.
-
Stir the resulting mixture at 90°C for 30 minutes.
-
Cool the reaction to 0°C and add water.
-
Filter the suspension and extract the filtrate with MTBE.
-
Wash the combined organic phases with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps and relationships.
Caption: A generalized experimental workflow for the Reformatsky reaction.
Caption: A troubleshooting decision tree for low yield in the Reformatsky reaction.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 3. Ethyl (1-hydroxycyclohexyl)acetate | 5326-50-1 [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate. The primary focus is on the Reformatsky reaction, a common and effective method for this synthesis, highlighting potential side products and strategies for their minimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Reformatsky reaction.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Reaction fails to initiate (no color change or exotherm) | - Inactive zinc surface (oxide layer) - Wet reagents or solvent - Low-quality reagents | - Activate Zinc: Use fresh, high-purity zinc dust. Activate the zinc prior to the reaction by stirring with a small amount of iodine, 1,2-dibromoethane, or dilute HCl, followed by washing with dry solvent.[1][2] - Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether, benzene). Ensure reagents are free of moisture. - Reagent Quality: Use high-purity cyclohexanone and ethyl bromoacetate. |
| SYN-002 | Low yield of the desired product | - Incomplete reaction - Formation of side products - Inefficient workup or purification | - Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the point of maximum conversion. Avoid excessively high temperatures which can promote side reactions.[3] - Control Stoichiometry: An excess of zinc and ethyl bromoacetate relative to cyclohexanone can improve the yield of the β-hydroxy ester.[4] - Improve Workup: Ensure efficient extraction of the product from the aqueous layer. - Refine Purification: Use an appropriate solvent system for column chromatography to minimize product loss. |
| SYN-003 | Presence of a significant amount of a dehydrated byproduct | - Acidic conditions during workup or purification - High reaction or distillation temperature | - Neutral or Mildly Basic Workup: Quench the reaction with a saturated solution of ammonium chloride or sodium bicarbonate instead of strong acids. - Temperature Control: Maintain a moderate temperature during the reaction and remove the solvent under reduced pressure at a low temperature during purification. |
| SYN-004 | Formation of a high molecular weight, non-polar byproduct | - Wurtz-type coupling of ethyl bromoacetate | - Slow Addition of Haloester: Add the ethyl bromoacetate slowly to the reaction mixture containing activated zinc and cyclohexanone. This maintains a low concentration of the organozinc reagent and favors the reaction with the ketone. |
| SYN-005 | Complex mixture of byproducts observed by NMR/TLC | - Self-condensation of ethyl bromoacetate - Aldol-type side reactions | - Maintain Moderate Temperature: Avoid high temperatures that can favor self-condensation. - Use of Aprotic Solvents: Solvents like THF, diethyl ether, or benzene are generally preferred. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound using the Reformatsky reaction?
A1: The most frequently observed side products include:
-
Ethyl cyclohex-1-en-1-ylacetate: This is a dehydration product of the desired β-hydroxy ester. Its formation is favored by acidic conditions and/or high temperatures.
-
Ethyl 4-bromo-3-oxobutanoate: This can result from the self-condensation of two molecules of ethyl bromoacetate.
-
Diethyl 2,4-dibromo-3-oxopentanedioate: Another potential product from the self-condensation of ethyl bromoacetate.
-
Wurtz-type coupling products: Dimerization of the organozinc intermediate can lead to the formation of diethyl succinate.
Q2: How can I minimize the formation of the dehydrated side product, Ethyl cyclohex-1-en-1-ylacetate?
A2: To minimize dehydration, it is crucial to control the acidity and temperature during the workup and purification steps.
-
Workup: Use a mildly acidic or neutral quenching solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids like HCl or H₂SO₄.
-
Purification: Avoid excessive heat during solvent evaporation. If distillation is used for purification, it should be performed under high vacuum to keep the temperature low. Column chromatography is often the preferred method of purification.
Q3: What is the role of zinc activation and which method is most effective?
A3: The zinc metal surface is often coated with a layer of zinc oxide, which can prevent the reaction from starting. Activation removes this layer and provides a fresh, reactive zinc surface. Common activation methods include:
-
Iodine: A small crystal of iodine is added to the zinc suspension.
-
1,2-Dibromoethane (DBE): A small amount of DBE is added to the zinc. The formation of ethene gas indicates activation.
-
Acid Washing: Briefly washing the zinc with dilute HCl, followed by thorough rinsing with water, ethanol, and then an anhydrous solvent.
-
DIBAL-H: A solution of diisobutylaluminium hydride can be used for a more controlled activation, which is particularly useful for larger-scale reactions as it can lead to a more predictable reaction initiation.[5][6]
The choice of activation method can depend on the scale of the reaction and the available reagents. For laboratory-scale synthesis, iodine or DBE are common and effective.
Q4: Which solvent is best for this Reformatsky reaction?
A4: The choice of solvent can influence the reaction rate and yield. Commonly used solvents are anhydrous and aprotic, such as:
-
Tetrahydrofuran (THF): Often a good choice due to its ability to solvate the organozinc intermediate.
-
Diethyl ether: A traditional solvent for this reaction.
-
Benzene or Toluene: Also effective, and their higher boiling points can be useful if higher temperatures are required, though this may also increase side product formation.
A mixture of solvents, such as benzene-ether, can also be used. The optimal solvent may need to be determined empirically for a specific setup.
Q5: Can I use ethyl chloroacetate or ethyl iodoacetate instead of ethyl bromoacetate?
A5: Yes, other α-haloesters can be used. The reactivity of the haloester follows the order: I > Br > Cl.
-
Ethyl iodoacetate: Is more reactive than the bromoacetate and may allow for milder reaction conditions.
-
Ethyl chloroacetate: Is less reactive and may require more forcing conditions (e.g., higher temperatures or more highly activated zinc) to achieve a good yield.
Data on Side Product Minimization
| Parameter | Condition | Effect on Desired Product Yield | Effect on Side Product Formation |
| Temperature | Low to Moderate (e.g., 40-60 °C) | Generally sufficient for reaction | Minimizes dehydration and self-condensation |
| High (e.g., >80 °C) | May increase reaction rate but can lead to lower isolated yield | Increases likelihood of dehydration and other side reactions[3] | |
| Zinc Activation | Inadequate activation | Low or no yield | - |
| Effective activation (e.g., with I₂, DBE) | High yield | - | |
| Reagent Addition | Slow addition of ethyl bromoacetate | Favors reaction with cyclohexanone | Minimizes Wurtz-type coupling and self-condensation |
| Rapid addition of ethyl bromoacetate | May lead to localized high concentrations of the organozinc reagent | Increases the chance of side reactions | |
| Workup Conditions | Neutral or mildly acidic (e.g., sat. NH₄Cl) | Good recovery of the product | Minimizes dehydration of the alcohol |
| Strongly acidic (e.g., HCl, H₂SO₄) | Can lead to product degradation | Promotes dehydration to the alkene | |
| Stoichiometry | Excess Zn and ethyl bromoacetate | Can drive the reaction to completion | An excessive amount of haloester can increase self-condensation |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reformatsky Reaction
Materials:
-
Zinc dust (<10 mesh), activated
-
Iodine (a few crystals)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place zinc dust (1.2-1.5 equivalents). Add a few crystals of iodine and gently heat under a nitrogen atmosphere until the purple iodine vapor is no longer visible. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF to the activated zinc.
-
Initiation: In the dropping funnel, prepare a solution of ethyl bromoacetate (1.1 equivalents) and cyclohexanone (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the zinc suspension. The reaction is initiated when a gentle exotherm and a cloudy appearance of the solution are observed. If the reaction does not start, gentle warming may be necessary.
-
Addition: Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the cyclohexanone is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
Visualizations
Reaction Pathway and Side Reactions
References
- 1. jk-sci.com [jk-sci.com]
- 2. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound | 5326-50-1 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in the aldol addition for Ethyl 2-(1-hydroxycyclohexyl)acetate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the aldol addition synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate. It is intended for researchers, scientists, and drug development professionals aiming to optimize this reaction and overcome challenges related to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low conversion rates in this specific aldol addition?
A1: The most frequent issues stem from inefficient or uncontrolled formation of the ethyl acetate enolate and subsequent competing side reactions. Because both ethyl acetate and cyclohexanone can potentially form enolates, a directed approach is necessary. Inadequate reaction conditions can lead to a complex mixture of products, including self-condensation of cyclohexanone, or reversal of the reaction (retro-aldol).[1][2]
Q2: Why is Lithium Diisopropylamide (LDA) the recommended base?
A2: LDA is a strong, sterically hindered, non-nucleophilic base.[1][3] This combination is ideal for "directed" aldol reactions for three main reasons:
-
Strength: It is strong enough to completely and irreversibly convert ethyl acetate into its lithium enolate, ensuring a high concentration of the desired nucleophile.[3][4]
-
Bulkiness: Its large isopropyl groups prevent it from acting as a nucleophile itself and attacking the carbonyl carbons.[1]
-
Kinetic Control: It allows for the formation of the kinetic enolate under low-temperature conditions, which helps to minimize side reactions.[3]
Q3: What are the primary side products to be aware of?
A3: The main potential side products include:
-
Self-Aldol Product of Cyclohexanone: The cyclohexanone enolate reacts with another molecule of cyclohexanone.
-
Dehydrated Product: The desired β-hydroxy ester can lose water to form ethyl cyclohexylideneacetate, especially if the reaction is heated or exposed to acidic conditions during work-up.[5][6]
-
Retro-Aldol Products: The desired product can revert to starting materials under equilibrium conditions.[2][7]
Q4: How critical is temperature control for this reaction?
A4: Temperature control is absolutely critical. The formation of the lithium enolate and the subsequent addition to cyclohexanone are typically performed at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions and decomposition of the enolate.[1][6] Running the reaction at higher temperatures can lead to a decrease in yield, the formation of condensation byproducts, and favor the thermodynamically controlled retro-aldol reaction.[5][8]
Q5: Can I use a weaker base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH)?
A5: While technically possible, using weaker, protic bases like NaOEt or NaOH is not recommended for this crossed aldol reaction. These bases establish an equilibrium, resulting in only a small concentration of the ethyl acetate enolate at any given time.[1][4] This allows for numerous side reactions, such as the self-condensation of cyclohexanone, leading to a complex mixture of products and low yield of the desired compound.[1]
Troubleshooting Guide for Low Conversion Rates
This section addresses specific problems encountered during the synthesis.
Problem 1: Low to no product formation with recovery of starting materials.
| Possible Cause | Recommended Solution |
| Inactive or Insufficient Base | Use freshly prepared or recently titrated LDA. Ensure the molarity of your LDA solution is accurate to guarantee a full equivalent is used for deprotonation. |
| Presence of Protic Impurities | Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Ensure starting materials are free of water. |
| Incorrect Order of Addition | The base (LDA) must be used to fully form the enolate of ethyl acetate before the cyclohexanone is introduced. Adding reagents in the wrong order will lead to undesired reactions. |
| Reaction Temperature Too Low | While enolate formation requires -78 °C, if the subsequent addition is extremely slow, consider allowing the reaction to warm slightly (e.g., to -60 °C) after the cyclohexanone has been added. Monitor carefully via TLC. |
Problem 2: A complex mixture of products is observed.
| Possible Cause | Recommended Solution |
| Use of an Equilibrating Base | Switch from weaker bases (NaOEt, NaOH) to a strong, non-nucleophilic base like LDA. This facilitates a directed aldol reaction by irreversibly forming one specific enolate.[1][4] |
| Self-Condensation of Cyclohexanone | This occurs when the ethyl acetate enolate is not formed completely or quantitatively before the ketone is added. Ensure slow, dropwise addition of cyclohexanone to the pre-formed enolate solution at -78 °C to maintain a high relative concentration of the desired nucleophile.[1] |
| Reaction Warmed Prematurely | Allowing the reaction to warm too quickly can enable side reactions and enolate equilibration. Maintain the low temperature until the reaction is complete (as monitored by TLC). |
Problem 3: The major isolated product is the dehydrated α,β-unsaturated ester.
| Possible Cause | Recommended Solution |
| High Reaction Temperature | The elimination of water is often promoted by heat.[2] Ensure the reaction is maintained at a low temperature throughout. |
| Acidic or Harsh Work-up | Dehydration is catalyzed by both acid and base, especially with heating. Quench the reaction with a neutral or mildly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), and avoid strong acids during the work-up. |
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, bulky, non-nucleophilic base for clean, irreversible enolate formation.[1][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether solvent is ideal for stabilizing the lithium enolate at low temperatures.[1] |
| Temperature | -78 °C (Dry ice/acetone bath) | Minimizes side reactions, prevents enolate decomposition, and favors the desired addition product kinetically.[1][6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the highly reactive enolate and LDA by atmospheric moisture and oxygen. |
| Work-up | Saturated aq. NH₄Cl solution | Provides a mild quench to protonate the alkoxide product without promoting dehydration. |
Recommended Experimental Protocol
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (anhydrous)
-
Cyclohexanone (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard extraction and purification solvents/reagents
Procedure:
-
Preparation: Assemble a flame-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, under an inert atmosphere.
-
LDA Formation: Cool the flask to -78 °C. Add anhydrous THF, followed by the dropwise addition of diisopropylamine. Slowly add an equimolar amount of n-BuLi solution. Stir the resulting solution at -78 °C for 15-20 minutes to ensure complete formation of LDA.
-
Enolate Formation: While maintaining the temperature at -78 °C, slowly add one equivalent of anhydrous ethyl acetate dropwise to the LDA solution. Stir for 30-45 minutes to allow for complete deprotonation and formation of the lithium enolate.
-
Aldol Addition: Add one equivalent of anhydrous cyclohexanone dropwise to the enolate solution at -78 °C. The addition should be slow to avoid temperature spikes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still at low temperature.
-
Work-up and Isolation: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure this compound.
Visual Guides
Caption: Troubleshooting logic for low conversion rates.
Caption: Recommended experimental workflow for the aldol addition.
Caption: Desired reaction pathway versus common side reactions.
References
- 1. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aldol Addition [organic-chemistry.org]
- 4. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. Video: C–C Bond Cleavage: Retro-Aldol Reaction [jove.com]
- 8. researchgate.net [researchgate.net]
Optimizing reaction temperature and time for the synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method is the Reformatsky reaction. This reaction involves the condensation of cyclohexanone with an α-halo ester, typically ethyl bromoacetate, in the presence of metallic zinc.[1][2][3] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate.
Q2: What are the critical parameters influencing the success of the Reformatsky reaction for this synthesis?
The critical parameters include the activation of zinc, reaction temperature, reaction time, and the purity of reagents and solvents. Careful control of these variables is essential to maximize yield and minimize the formation of byproducts.
Q3: What are the typical yields for this synthesis?
Reported yields for Reformatsky reactions can vary significantly based on the specific conditions and scale of the reaction. While some literature suggests yields can be moderate to high (ranging from 50% to over 90% for similar reactions), achieving optimal yields requires careful optimization of the reaction parameters.[4]
Q4: What are the potential side reactions to be aware of?
Common side reactions include:
-
Self-condensation of ethyl bromoacetate: This can occur if the Reformatsky reagent reacts with another molecule of ethyl bromoacetate.
-
Dehydration of the product: The hydroxyl group in the final product can be eliminated, especially under acidic conditions or at elevated temperatures, to form ethyl cyclohexylideneacetate.[5]
-
Formation of other byproducts: Impurities in the starting materials or improper reaction conditions can lead to the formation of various other impurities.
Q5: How can the product be purified?
The most common methods for purifying this compound are vacuum distillation and column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Step |
| Reaction fails to initiate (no exotherm or color change) | Inactive zinc surface (oxide layer). | Activate the zinc prior to the reaction. Common methods include washing with dilute acid, followed by rinsing with water, ethanol, and ether, and then drying under vacuum. Small amounts of iodine or 1,2-dibromoethane can also be used as activators.[1] |
| Wet reagents or solvent. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly distilled reagents. | |
| Low yield of desired product | Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal temperature. | The optimal temperature for the Reformatsky reaction is often near the boiling point of the solvent (reflux). However, excessively high temperatures can promote side reactions. A temperature range of 60-80°C is a good starting point for optimization. | |
| Poor quality of ethyl bromoacetate. | Use freshly distilled ethyl bromoacetate to remove any impurities that may inhibit the reaction. | |
| Loss of product during workup. | Ensure complete extraction of the product from the aqueous layer. Minimize transfers and wash steps to reduce mechanical losses.[6][7] |
Presence of Impurities in the Final Product
| Symptom | Possible Cause | Troubleshooting Step |
| Presence of a significant amount of high-boiling point residue | Self-condensation of ethyl bromoacetate. | Add the ethyl bromoacetate slowly to the reaction mixture to maintain a low concentration and favor the reaction with cyclohexanone. |
| Product appears yellowish or brownish | Decomposition of starting materials or product. | Avoid excessively high reaction temperatures and prolonged reaction times. Ensure the workup is performed promptly after the reaction is complete. |
| Presence of an unsaturated ester byproduct (ethyl cyclohexylideneacetate) | Dehydration of the desired product. | Use mild acidic conditions during the workup. Avoid strong acids and high temperatures during purification. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected impact of varying reaction temperature and time on the yield of this compound. Note: This data is representative and intended for guidance. Optimal conditions should be determined experimentally.
| Reaction Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Purity | Notes |
| 50-60 | 4-6 | 40-60 | High | Slower reaction rate, may not go to completion. |
| 70-80 (Reflux in THF/Benzene) | 2-4 | 60-80 | Good | Generally a good balance between reaction rate and purity. |
| 90-100 | 1-2 | 50-70 | Moderate | Faster reaction, but increased risk of side products and decomposition. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via the Reformatsky Reaction
Materials:
-
Cyclohexanone
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF) or benzene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine (for activation, optional)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the zinc dust. Add a small crystal of iodine and gently heat the flask under a nitrogen atmosphere until the iodine vapor is visible. Allow the flask to cool to room temperature. This process helps to activate the zinc surface.
-
Reaction Setup: Add anhydrous THF or benzene to the flask containing the activated zinc.
-
Initiation: In the dropping funnel, prepare a solution of cyclohexanone and ethyl bromoacetate in anhydrous THF or benzene. Add a small portion of this solution to the stirred zinc suspension. The reaction is often initiated by gentle warming, and an exothermic reaction should be observed.
-
Addition of Reagents: Once the reaction has initiated, add the remaining solution of cyclohexanone and ethyl bromoacetate dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-3 hours to ensure the reaction goes to completion. Monitor the progress of the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 4. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
Identifying and characterizing impurities in Ethyl 2-(1-hydroxycyclohexyl)acetate via spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in Ethyl 2-(1-hydroxycyclohexyl)acetate via spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Reformatsky reaction involving cyclohexanone and ethyl bromoacetate in the presence of zinc.[1][2][3] The most common impurities arise from unreacted starting materials, side reactions, or degradation of the final product. These include:
-
Unreacted Starting Materials:
-
Cyclohexanone
-
Ethyl bromoacetate
-
-
Side-Reaction Byproducts:
-
Dehydration Product: Primarily Ethyl 2-(cyclohexylidene)acetate, formed by the elimination of a water molecule from the final product.
-
Self-condensation Product of Ethyl bromoacetate: Ethyl 4-bromo-3-oxobutanoate is a potential byproduct from the self-reaction of the ethyl bromoacetate starting material.
-
Q2: Which spectroscopic techniques are most effective for identifying these impurities?
A2: A combination of spectroscopic methods is recommended for unambiguous identification of impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification and quantification of impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and its fragments, which is crucial for confirming the identity of impurities.
-
Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecules and can indicate the presence of starting materials or byproducts with distinct functional groups (e.g., C=O stretch of a ketone, absence of an O-H band in the dehydration product).
Troubleshooting Guide: Spectroscopic Analysis
This guide will help you identify specific impurities based on their characteristic spectroscopic signatures.
Issue: An unexpected peak is observed in the ¹H NMR spectrum of my this compound sample.
Possible Cause & Solution:
The unexpected peak could belong to one of the common impurities. Compare the chemical shift and multiplicity of the unknown peak with the data in the tables below.
Table 1: Spectroscopic Data for this compound and Potential Impurities
| Compound | Structure | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (m/z) | IR (cm⁻¹) |
| This compound (Product) | 4.17 (q, 2H), 3.43 (s, 1H, -OH), 2.46 (s, 2H), 1.71-1.35 (m, 10H), 1.27 (t, 3H) | 173.5, 70.5, 60.5, 45.5, 37.5, 25.5, 22.0, 14.0 | 186 (M+), 168, 141, 99 | ~3450 (O-H), ~1730 (C=O) | |
| Cyclohexanone (Starting Material) | 2.35 (t, 4H), 1.85-1.70 (m, 6H) | 211.0, 42.0, 27.0, 25.0 | 98 (M+), 83, 69, 55, 42 | ~1715 (C=O) | |
| Ethyl bromoacetate (Starting Material) | 4.24 (q, 2H), 3.83 (s, 2H), 1.30 (t, 3H) | 167.0, 62.0, 26.0, 14.0 | 166/168 (M+), 121/123, 88 | ~1740 (C=O) | |
| Ethyl 2-(cyclohexylidene)acetate (Dehydration Product) | 5.60 (s, 1H), 4.15 (q, 2H), 2.85 (t, 2H), 2.20 (t, 2H), 1.70-1.50 (m, 6H), 1.25 (t, 3H) | 166.5, 158.0, 116.0, 59.5, 38.0, 30.0, 28.0, 26.5, 14.0 | 168 (M+), 123, 95 | ~1720 (C=O), ~1650 (C=C) | |
| Ethyl 4-bromo-3-oxobutanoate (Self-condensation Product) | 4.20 (q, 2H), 4.05 (s, 2H), 3.60 (s, 2H), 1.28 (t, 3H) | 200.5, 166.0, 62.0, 48.0, 35.0, 14.0 | 208/210 (M+), 163/165, 129, 83 | ~1740 (C=O, ester), ~1720 (C=O, ketone) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Issue: My mass spectrum shows a peak at m/z 168, but the expected molecular ion for my product is 186.
Possible Cause & Solution:
A peak at m/z 168 strongly suggests the presence of the dehydration product, Ethyl 2-(cyclohexylidene)acetate . This impurity is formed by the loss of a water molecule (18 atomic mass units) from the desired product.
-
Confirmation: Look for the absence of a broad O-H stretch in the IR spectrum (around 3450 cm⁻¹) and the appearance of a C=C stretch (around 1650 cm⁻¹). In the ¹H NMR, a singlet around 5.6 ppm is characteristic of the vinylic proton in this impurity.
Issue: The IR spectrum of my product shows a sharp peak around 1715 cm⁻¹, which is not characteristic of an ester.
Possible Cause & Solution:
A sharp peak at approximately 1715 cm⁻¹ is characteristic of the C=O stretch of a ketone and likely indicates the presence of unreacted cyclohexanone .
-
Confirmation: Check the ¹H NMR for a multiplet around 2.35 ppm corresponding to the alpha-protons of cyclohexanone. The mass spectrum may also show a peak at m/z 98.
Experimental Protocols
General Protocol for Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The specific technique (e.g., GC-MS, LC-MS) will dictate the exact sample preparation method.
-
IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
Synthesis of this compound (Reformatsky Reaction)
This is a general procedure and may require optimization.
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere. Add a small crystal of iodine to activate the zinc.
-
Reaction Setup: Add a solution of cyclohexanone (1.0 equivalent) in anhydrous toluene to the flask.
-
Addition of Ethyl bromoacetate: Slowly add a solution of ethyl bromoacetate (1.1 equivalents) in anhydrous toluene via the dropping funnel. The reaction is often initiated by gentle heating.
-
Reaction: Once the reaction starts (indicated by a color change and/or refluxing), maintain the reaction at a gentle reflux for 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
References
Strategies to improve the stereoselectivity of Ethyl 2-(1-hydroxycyclohexyl)acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stereoselectivity of Ethyl 2-(1-hydroxycyclohexyl)acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound?
A1: The main strategies to control the stereochemistry during the synthesis of this compound, a β-hydroxy ester, involve two primary approaches:
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to the acetate unit. This auxiliary directs the approach of the cyclohexanone, leading to a diastereoselective reaction. The auxiliary is then removed in a subsequent step. Evans' oxazolidinones are a common example.[1][2]
-
Catalytic Asymmetric Synthesis: A chiral catalyst is used in sub-stoichiometric amounts to create a chiral environment around the reactants. This promotes the formation of one enantiomer over the other. This can be achieved through organocatalysis or with chiral metal complexes.
Q2: Why am I observing low diastereoselectivity when using an Evans' oxazolidinone auxiliary for this acetate aldol reaction?
A2: It is a known issue that acetate aldol reactions using Evans' auxiliaries often exhibit poor diastereoselectivity compared to, for example, propionate aldol reactions.[3] The lack of a substituent at the α-position of the acetate enolate reduces the steric interactions that are crucial for high facial selectivity in the transition state.[3] This leads to a mixture of diastereomers.
Q3: Can the Reformatsky reaction be used for a stereoselective synthesis of this compound?
A3: Yes, the Reformatsky reaction, which typically involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, can be adapted for stereoselective synthesis.[4] Stereocontrol can be achieved by incorporating chiral auxiliaries into the α-haloester or by using chiral ligands that coordinate to the zinc enolate.[4]
Q4: What are common methods for removing a chiral auxiliary after the reaction?
A4: For Evans' oxazolidinone auxiliaries, a common method for removal is hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).[5][6] Other methods include reduction with agents like lithium borohydride (LiBH₄) to yield the corresponding alcohol, or transesterification with a different alcohol in the presence of a catalyst. The choice of method depends on the desired final product (acid, alcohol, or a different ester) and the stability of the product to the cleavage conditions.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Near 1:1 ratio of diastereomers | 1. Inherent nature of acetate aldol reactions: As mentioned in the FAQs, acetate enolates with Evans auxiliaries often provide poor selectivity due to reduced steric hindrance.[3]2. Incorrect enolate geometry: The geometry of the boron enolate is critical for stereodifferentiation. Incomplete or incorrect enolization can lead to a mixture of E/Z enolates, resulting in poor selectivity.3. Reaction temperature too high: Higher temperatures can lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer. | 1. Consider a different strategy: If high diastereoselectivity is crucial, a catalytic asymmetric approach may be more suitable for this specific target.2. Optimize enolization conditions: Ensure the use of a suitable boron source (e.g., dibutylboron triflate) and a non-nucleophilic base (e.g., diisopropylethylamine). Follow established protocols for enolate formation carefully.3. Lower the reaction temperature: Conduct the aldol addition at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. |
Issue 2: Low Enantioselectivity in Catalytic Asymmetric Synthesis
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low enantiomeric excess (ee) | 1. Catalyst deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents.2. Suboptimal catalyst loading: Too little catalyst may result in a significant uncatalyzed background reaction, which is not stereoselective.3. Incorrect solvent or additive: The solvent and any additives can play a crucial role in the catalyst's performance and the stereochemical outcome. | 1. Ensure inert atmosphere and dry reagents: Use freshly distilled solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Optimize catalyst loading: Perform a series of experiments with varying catalyst concentrations to find the optimal loading.3. Screen solvents and additives: Experiment with different solvents and consider the use of additives (e.g., a co-catalyst or a Lewis acid) that have been shown to improve enantioselectivity in similar reactions.[7] |
Issue 3: Difficulty in Chiral Auxiliary Removal
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of undesired side products (e.g., hydroxyamide) during cleavage | 1. Incorrect regioselectivity of nucleophilic attack: During LiOH/H₂O₂ cleavage, the hydroxide can attack the endocyclic carbamate carbonyl of the oxazolidinone instead of the exocyclic amide carbonyl, leading to ring-opening of the auxiliary.[5][6]2. Decomposition of the desired product: The reaction conditions for auxiliary removal might be too harsh for the target molecule. | 1. Use LiOOH preferentially: The hydroperoxide anion (OOH⁻) is more selective for the desired exocyclic carbonyl. Ensure an adequate excess of H₂O₂ is used relative to LiOH.[5][6]2. Modify the workup: After the reaction, use a mild reducing agent like sodium sulfite to quench the excess peroxide before acidification.[8]3. Explore alternative cleavage methods: Consider milder, non-hydrolytic methods if the product is base-sensitive. |
Quantitative Data Summary
The following table summarizes representative data for stereoselective aldol-type reactions that are analogous to the synthesis of this compound. Note that the specific values for the target molecule may vary.
| Strategy | Reactants | Chiral Source | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee %) | Reference |
| Organocatalytic Aldol | Cyclohexanone + 4-Nitrobenzaldehyde | L-proline analogue | 92 | 95:5 (anti:syn) | 99 (for anti) | [9] |
| Chiral Auxiliary Aldol | Propionyl oxazolidinone + Isobutyraldehyde | (S)-4-benzyl-2-oxazolidinone | 80-95 | >99:1 (syn:anti) | >99 | [8] |
| Catalytic Asymmetric Reformatsky | Ketone + Ethyl bromoacetate | N,N-dialkylnorephedrine | up to 75% ee | N/A | up to 75 | [10] |
| Kinetic Resolution of β-hydroxy ester | rac-ethyl 3-hydroxy-3-phenylpropanoate | Planar-chiral DMAP catalyst | 32 (for S-enantiomer) | N/A | 99 | [11][12] |
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction using an Evans' Chiral Auxiliary
This protocol is based on the general procedure for Evans' asymmetric aldol reactions.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1 equiv.) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.05 equiv.) dropwise and stir for 15 minutes.
-
Add ethyl acetyl chloride (1.1 equiv.) and stir for 30 minutes at -78 °C, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Purify by chromatography to obtain the N-acetyl oxazolidinone.
Step 2: Boron-Mediated Aldol Reaction
-
Dissolve the N-acetyl oxazolidinone (1 equiv.) in anhydrous dichloromethane and cool to 0 °C.
-
Add dibutylboron triflate (1.1 equiv.) followed by diisopropylethylamine (1.2 equiv.) dropwise. Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add cyclohexanone (1.2 equiv.) and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 phosphate buffer. Oxidatively work up the mixture with methanol and hydrogen peroxide.
-
Extract the product and purify by column chromatography.
Step 3: Removal of the Chiral Auxiliary
-
Dissolve the aldol adduct (1 equiv.) in a 4:1 mixture of THF and water, and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4 equiv.) followed by an aqueous solution of lithium hydroxide (1.6 equiv.).
-
Stir the mixture at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the excess peroxide with sodium sulfite.
-
Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with HCl and extract the desired β-hydroxy acid.
-
Esterify the acid to obtain this compound.
Protocol 2: Organocatalytic Asymmetric Aldol Reaction
This protocol is adapted from procedures for the asymmetric aldol reaction of cyclohexanone.
-
To a mixture of cyclohexanone (2.0 equiv.) and the desired aldehyde (1.0 equiv.) in a suitable solvent (e.g., brine or an organic solvent like DMF/water), add the chiral organocatalyst (e.g., a proline derivative, 0.1 equiv.).[9][13]
-
Stir the reaction mixture at room temperature for the specified time (e.g., 10-24 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldol adduct.
-
Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC or NMR analysis.
Visualizations
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Caption: Organocatalytic Asymmetric Aldol Reaction Cycle.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectsci.au [connectsci.au]
- 7. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajgreenchem.com [ajgreenchem.com]
Managing exothermic reactions during the scale-up of Ethyl 2-(1-hydroxycyclohexyl)acetate production
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the scale-up of Ethyl 2-(1-hydroxycyclohexyl)acetate production, commonly synthesized via the Reformatsky reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: My reaction temperature is rising uncontrollably. What are the immediate steps?
An uncontrolled rise in temperature indicates that the heat generated by the reaction exceeds the heat being removed, a precursor to a thermal runaway.[1][2] Immediate action is critical.
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent (e.g., in a semi-batch process), stop the feed immediately.[3]
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. This includes lowering the temperature of the cooling fluid and ensuring maximum flow.[4]
-
Emergency Quenching: If the temperature continues to rise, initiate a pre-planned quenching procedure. This involves adding a cold, inert liquid or an inhibitor to stop the reaction.[5]
Q2: The reaction has a long, unpredictable induction period, followed by a sudden, sharp temperature spike. Why is this happening and how can I control it?
This is a known challenge when scaling up the Reformatsky reaction.[6][7] The induction period is often due to the slow activation of the zinc metal. During this time, the reactants (ethyl bromoacetate and cyclohexanone) accumulate in the reactor. Once the reaction initiates, the accumulated reagents react very quickly, causing a large, rapid release of heat that can overwhelm the cooling system.[7]
Solutions:
-
Zinc Activation: Use a reliable zinc activation procedure. A method using DIBAL-H has been shown to eliminate the induction period, allowing for a controlled reaction that starts immediately upon reagent addition.[6][7]
-
Controlled Addition (Semi-Batch): Instead of adding all reactants at once (batch process), add one of the key reagents, like ethyl bromoacetate, slowly over time. This ensures that the reagent is consumed as it is added, preventing dangerous accumulation.[8] This is a crucial strategy for managing significantly exothermic reactions.[3]
Q3: My lab-scale process was perfectly safe, but I'm seeing dangerous exotherms at pilot scale. What changed?
This is a fundamental challenge of chemical scale-up. The ability to remove heat from a reactor is related to its surface area, while the amount of heat generated is related to its volume.[3][9] As you increase the reactor size, the volume (and thus heat generation) increases by the cube of the radius, while the surface area for heat removal only increases by the square of the radius.[8] This deteriorating surface-area-to-volume ratio makes heat removal much less efficient at larger scales.[3]
Key Considerations for Scale-Up:
-
Heat Transfer Coefficient: The overall heat transfer coefficient (U) is a critical parameter that may change with scale. It's essential to understand how mixing, vessel geometry, and fluid properties affect this value.[10]
-
Mixing Efficiency: Inadequate stirring in a large reactor can lead to localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway.[4][11]
-
Process Safety Studies: Before scaling up, it is essential to perform a thorough hazard evaluation using techniques like reaction calorimetry.[8][12]
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and how can I prevent it?
A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[1] It begins when the heat produced by the reaction exceeds the heat removed by the cooling system.[1] This surplus heat raises the temperature, which in turn exponentially increases the reaction rate and the rate of heat production, creating a dangerous feedback loop that can lead to explosions.[2][13]
Prevention Strategies:
-
Understand Reaction Thermochemistry: Use reaction calorimetry to measure the heat of reaction, heat capacity, and the maximum temperature the reaction could reach under adiabatic conditions (no heat loss).[12][14]
-
Ensure Adequate Cooling: Design the cooling system to handle the maximum expected heat output of the reaction.[4]
-
Control Reagent Addition: For highly exothermic reactions, use a semi-batch process where one reactant is added at a controlled rate to limit the rate of heat generation.[8]
-
Establish Safe Operating Limits: Define a "criticality class" for your process to identify potential hazards and determine the necessary safety measures before scale-up.[14]
Q2: What is Reaction Calorimetry and why is it important for scale-up?
Reaction calorimetry is an experimental technique used to measure the amount of energy released or absorbed by a chemical reaction in real-time.[12] It is a crucial tool for process safety and scale-up because it provides essential data on the thermochemistry and kinetics of a reaction under process-like conditions.[12][15]
Key Data from Reaction Calorimetry:
-
Heat of Reaction (ΔH)
-
Heat Release Rate
-
Adiabatic Temperature Rise (ΔT_ad)
-
Overall Heat Transfer Coefficient (U)
-
Specific Heat Capacity (Cp)
This information allows engineers to design robust and safe control systems, predict the safest possible addition rates, and properly size cooling equipment for larger reactors.[10][14]
Q3: How does the Reformatsky reaction work and what makes it exothermic?
The Reformatsky reaction is an organic reaction that uses metallic zinc to form a β-hydroxy ester from an aldehyde or ketone and an α-halo ester.[16] In this case, cyclohexanone reacts with ethyl bromoacetate in the presence of zinc.
Mechanism Steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc reagent, often called a Reformatsky enolate.[17]
-
Coordination: The carbonyl oxygen of the cyclohexanone coordinates to the zinc.[17]
-
Nucleophilic Addition: The enolate adds to the carbonyl carbon of the cyclohexanone, forming a new carbon-carbon bond.[16]
-
Workup: An acidic workup protonates the oxygen to yield the final product, this compound.[17]
The primary exothermic step is the initial oxidative addition of zinc to the ethyl bromoacetate to form the organozinc reagent.[6][7] This step can be highly energetic.
Data Presentation
Table 1: Thermal Hazard Assessment Data from Reaction Calorimetry (Illustrative)
This table summarizes typical data obtained from a reaction calorimetry study to assess the thermal risk of the Reformatsky reaction for producing this compound.
| Parameter | Value | Unit | Significance |
| Heat of Reaction (ΔH) | -150 | kJ/mol | Total energy released per mole of limiting reagent. |
| Specific Heat (Cp) | 1.8 | kJ/(kg·K) | Heat required to raise the temperature of the reaction mass. |
| Adiabatic Temperature Rise (ΔT_ad) | 85 | °C | Worst-case temperature increase if cooling fails completely. |
| Max. Heat Release Rate | 50 | W/L | Peak rate of energy production; dictates required cooling capacity. |
| Overall Heat Transfer Coeff. (U) | 120 | W/(m²·K) | Efficiency of heat transfer from the reaction mass to the coolant. |
Experimental Protocols
Protocol 1: Reaction Calorimetry Screening
Objective: To determine the key thermal safety parameters of the reaction before scale-up.
Equipment: Automated reaction calorimeter (e.g., Mettler-Toledo RC1e or similar), stirred tank reactor, temperature probes, reagent dosing pump.[12]
Methodology:
-
Calibration: Perform a solvent-only run with electrical heating to calibrate the heat transfer coefficient (U) of the reactor.[15]
-
Charging: Charge the reactor with cyclohexanone, zinc dust, and the reaction solvent (e.g., THF or toluene).
-
Set Conditions: Bring the reactor contents to the desired starting temperature (e.g., 40°C).
-
Dosing: Add a known quantity of ethyl bromoacetate at a constant, slow rate using the dosing pump.
-
Data Acquisition: Continuously record the reaction temperature (T_r), jacket temperature (T_j), and reagent addition rate. The instrument software calculates the real-time heat flow.[15]
-
Analysis: After the reaction is complete, analyze the data to determine the total heat of reaction, the heat release profile over time, and the maximum heat release rate.
-
Adiabatic Calculation: Use the measured heat of reaction and the specific heat of the reaction mass to calculate the adiabatic temperature rise.
Protocol 2: Controlled Semi-Batch Addition for Scale-Up
Objective: To safely perform the reaction at a larger scale by controlling the rate of heat generation.
Equipment: Pilot-scale reactor with a robust cooling jacket, calibrated dosing pump, temperature and pressure sensors, emergency quench system.
Methodology:
-
Preparation: Charge the reactor with activated zinc, cyclohexanone, and solvent.
-
Inerting: Purge the reactor with an inert gas (e.g., Nitrogen).
-
Heating: Heat the reactor contents to the optimal initiation temperature determined from calorimetry studies (e.g., 45°C).
-
Controlled Addition: Begin the slow, controlled addition of ethyl bromoacetate via the dosing pump. The addition rate should be calculated to ensure the rate of heat generation never exceeds the reactor's cooling capacity.
-
Monitoring: Closely monitor the internal temperature. The temperature should remain stable and close to the setpoint. A rising temperature indicates that the addition rate is too high.
-
Hold Period: After the addition is complete, maintain the reaction temperature for a specified "hold" period to ensure complete conversion.
-
Workup: Cool the reactor and proceed with the standard aqueous workup to isolate the product.
Visualizations
Caption: Workflow for assessing and managing thermal risk from lab to production.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. tuvsud.com [tuvsud.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. amarequip.com [amarequip.com]
- 5. researchgate.net [researchgate.net]
- 6. A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. fauske.com [fauske.com]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. byjus.com [byjus.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide: Reformatsky vs. Grignard Reagents for the Synthesis of β-Hydroxy Esters
For researchers, scientists, and professionals in drug development, the efficient synthesis of β-hydroxy esters is a critical step in the creation of a wide array of pharmaceutical intermediates and complex molecules. Two prominent methods for this transformation involve the use of Reformatsky and Grignard reagents. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
At a Glance: Reformatsky vs. Grignard Reagents
The choice between the Reformatsky and a Grignard-based approach for synthesizing β-hydroxy esters hinges on the desired reaction pathway and the nature of the starting materials. The Reformatsky reaction offers a direct, one-step route from α-haloesters and carbonyl compounds. In contrast, a direct one-step synthesis of β-hydroxy esters from simple esters using Grignard reagents is not feasible due to the high reactivity of the Grignard reagent, which leads to the formation of tertiary alcohols.[1][2] An effective Grignard-based strategy necessitates a multi-step process, typically involving the reduction of a β-keto ester.
Quantitative Data Comparison
The following table summarizes the typical yields and reaction conditions for the synthesis of a representative β-hydroxy ester, ethyl 3-hydroxybutanoate, using both the Reformatsky reaction and a Grignard-based, two-step approach involving the reduction of a β-keto ester.
| Feature | Reformatsky Reaction | Grignard-Based Approach (via β-Keto Ester Reduction) |
| Starting Materials | Acetaldehyde, Ethyl bromoacetate, Zinc | Ethyl acetoacetate, Sodium borohydride |
| Key Reagent | Zinc enolate (formed in situ) | Sodium borohydride (reducing agent) |
| Number of Steps | 1 | 2 (if starting from materials to make the β-keto ester) |
| Typical Yield | Good to Excellent (General range for aliphatic aldehydes: 35-95%)[3] | 59-76%[4][5] |
| Reaction Temperature | Varies; often requires heating (e.g., reflux in toluene at 90°C)[6] | -20°C to room temperature[7] |
| Reaction Time | Typically 30 minutes to a few hours[6] | Several hours to days[4][5][7] |
Reaction Mechanisms
The fundamental difference in the reactivity of Reformatsky and Grignard reagents dictates their synthetic utility in preparing β-hydroxy esters.
Reformatsky Reaction Mechanism:
The Reformatsky reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate. This enolate is relatively stable and less nucleophilic than a Grignard reagent, which allows it to selectively attack the carbonyl group of an aldehyde or ketone without reacting with the ester functionality.
Grignard Reagent Reactivity with Esters:
Grignard reagents are highly reactive organomagnesium halides that act as potent nucleophiles. When a Grignard reagent reacts with an ester, it adds to the carbonyl group, leading to the expulsion of the alkoxy group and the formation of a ketone intermediate.[1][2] This ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol after acidic workup.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a β-Hydroxy Ester via the Reformatsky Reaction
This protocol is a general procedure for the Reformatsky reaction between a ketone and ethyl bromoacetate.[6]
-
Activation of Zinc: A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene (50 mL) is stirred under reflux for 5 minutes.
-
Reaction Initiation: The mixture is cooled to room temperature, and ethyl bromoacetate (2.0 eq) is added.
-
Addition of Carbonyl: The ketone (1.0 eq), dissolved in toluene (10 mL), is added to the suspension.
-
Reaction: The resulting mixture is stirred at 90°C for 30 minutes.
-
Workup: The reaction is cooled to 0°C, and water is added to quench the reaction. The suspension is filtered.
-
Extraction and Purification: The filtrate is extracted with a suitable organic solvent (e.g., MTBE). The combined organic phases are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to yield the β-hydroxy ester.
Protocol 2: Synthesis of Ethyl 3-Hydroxybutanoate via Reduction of a β-Keto Ester
This protocol describes the reduction of ethyl acetoacetate using sodium borohydride.[7]
-
Preparation: A solution of L-(+)-tartaric acid (15.5 mmol) in tetrahydrofuran (THF, 50 mL) is cooled to -20°C in a cryostat. A solution of ethyl acetoacetate (3.8 mmol) in THF (2 mL) is added.
-
Reduction: Sodium borohydride (15.5 mmol) is added in one portion with stirring, and the mixture is stirred for 13 hours.
-
Quenching: The reaction mixture is cooled in an ice bath, and 1N HCl (25 mL) is added, followed by stirring for 30 minutes.
-
Workup: THF is removed under reduced pressure. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined ether extracts are washed with a saturated aqueous solution of sodium bicarbonate and then with a saturated aqueous solution of sodium chloride. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to give ethyl 3-hydroxybutanoate.
Experimental Workflow Comparison
The following diagrams illustrate the general workflows for the synthesis of β-hydroxy esters using the Reformatsky reaction and the Grignard-based approach.
Conclusion
For the direct, one-step synthesis of β-hydroxy esters from aldehydes or ketones and α-haloesters, the Reformatsky reaction is the superior method. Its key advantage lies in the moderate reactivity of the intermediate zinc enolate, which avoids the over-addition that plagues the use of Grignard reagents with esters. The Reformatsky reaction is versatile and can be applied to a wide range of substrates.
While a Grignard-based approach can be employed to synthesize β-hydroxy esters, it requires a multi-step sequence, most commonly the reduction of a pre-formed β-keto ester. This indirect route can be efficient but lacks the atom and step economy of the Reformatsky reaction.
Ultimately, the choice of method will depend on the specific synthetic goals, the availability of starting materials, and the desired efficiency of the overall synthetic route. For a direct and reliable synthesis of β-hydroxy esters, the Reformatsky reaction remains the method of choice for synthetic chemists in both academic and industrial settings.
References
- 1. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ethz.ch [ethz.ch]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. orgsyn.org [orgsyn.org]
- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate: Aldol Condensation vs. Reformatsky Reaction
For Researchers, Scientists, and Drug Development Professionals
The synthesis of β-hydroxy esters is a cornerstone of organic chemistry, providing key intermediates for the production of a wide array of pharmaceuticals and biologically active compounds. Ethyl 2-(1-hydroxycyclohexyl)acetate, a valuable building block, can be synthesized through various methods, with the Aldol condensation and the Reformatsky reaction being two prominent approaches. This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparing the Two Synthetic Routes
| Parameter | Aldol Condensation | Reformatsky Reaction |
| Reactants | Cyclohexanone, Ethyl acetate | Cyclohexanone, Ethyl bromoacetate (or chloroacetate), Zinc |
| Key Intermediate | Lithium or Sodium Enolate | Organozinc Enolate (Reformatsky Reagent) |
| Reaction Conditions | Strong base (e.g., LDA, NaH), low temperature | Neutral, reflux |
| Typical Yield | Moderate to good (highly substrate dependent) | Good to excellent[1] |
| Reaction Time | Varies, can be rapid | Typically several hours[2] |
| Key Advantages | Utilizes readily available and less hazardous starting materials (ethyl acetate vs. α-halo esters). | High functional group tolerance; less prone to self-condensation of the ester; works well with sterically hindered ketones.[3][4] |
| Key Disadvantages | Risk of ketone self-condensation; requires strong, moisture-sensitive bases and cryogenic temperatures. | Requires activation of zinc; α-halo esters are lachrymatory and more expensive than simple esters. |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic approach, the following diagrams illustrate the key steps involved.
Caption: A logical workflow comparing the key stages of the Aldol condensation and the Reformatsky reaction for the synthesis of the target compound.
Delving into the Chemistry: Reaction Mechanisms
The fundamental difference between the Aldol condensation and the Reformatsky reaction lies in the nature of the nucleophilic enolate intermediate.
Aldol Condensation: This reaction typically requires a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon of the ethyl acetate, forming a lithium enolate. This highly reactive enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. A subsequent protonation step yields the desired β-hydroxy ester. A significant challenge in this approach is the potential for the self-condensation of cyclohexanone, which can lead to a mixture of products and lower the overall yield of the desired compound.
Reformatsky Reaction: In contrast, the Reformatsky reaction proceeds under neutral conditions.[3] Metallic zinc reacts with an α-halo ester, such as ethyl bromoacetate, to form an organozinc intermediate, known as a Reformatsky enolate.[5] This organozinc reagent is less basic and less reactive than its lithium or sodium counterparts.[5] This reduced reactivity is advantageous as it prevents the self-condensation of the ester and allows for a cleaner reaction with the ketone.[5] The reaction is typically initiated by activating the zinc metal, often with a small amount of iodine.[2]
Caption: Reaction schemes for the Aldol condensation and Reformatsky reaction pathways.
Experimental Protocols
Reformatsky Reaction for the Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate
This protocol is adapted from a documented synthesis of (±)-α-Lipoic Acid, where the target molecule is a key intermediate.[2]
Materials:
-
Zinc dust (830 mg, 12.8 mmol)
-
Anhydrous benzene-ether mixture (1:1, 15 mL)
-
Ethyl chloroacetate (750 mg, 6.12 mmol)
-
Iodine (a single crystal)
-
Cyclohexanone (500 mg, 5.1 mmol)
-
10% Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A 50-mL two-necked round-bottom flask equipped with a reflux condenser and a septum is charged with zinc dust.
-
The reaction vessel is evacuated and flushed with argon.
-
The anhydrous benzene-ether mixture is added with vigorous stirring.
-
Ethyl chloroacetate is added dropwise, followed by a crystal of iodine to initiate the reaction.
-
After 15 minutes, cyclohexanone is added dropwise.
-
The reaction mixture is refluxed at 80 °C for 6 hours, with the progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of 10% HCl (5 mL).
-
The product is extracted with diethyl ether (2 x 20 mL).
-
The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Representative Protocol for a Crossed Aldol Condensation
Materials:
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium
-
Ethyl acetate
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine in anhydrous THF is cooled to -78 °C.
-
An equimolar amount of n-butyllithium is added dropwise to generate lithium diisopropylamide (LDA).
-
A solution of ethyl acetate in anhydrous THF is added slowly to the LDA solution at -78 °C to form the lithium enolate.
-
After stirring for a short period, a solution of cyclohexanone in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for a specified time, and the progress is monitored by TLC.
-
The reaction is quenched at -78 °C by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give the crude product, which can be purified by column chromatography.
Conclusion and Recommendations
Both the Aldol condensation and the Reformatsky reaction are viable methods for the synthesis of this compound.
The Reformatsky reaction is a robust and well-documented method for this specific transformation. Its primary advantages are the mild, neutral reaction conditions and its tolerance of a wide range of functional groups, which minimizes side reactions. The formation of a less reactive organozinc enolate effectively prevents the problematic self-condensation of the ester. This leads to cleaner reaction profiles and often higher yields, making it a reliable choice for synthesizing the target molecule.
The Aldol condensation , while utilizing more common and less hazardous starting materials, presents significant challenges for this particular synthesis. The requirement for a strong, air- and moisture-sensitive base and cryogenic temperatures adds to the operational complexity. More importantly, the potential for the self-condensation of cyclohexanone can lead to a mixture of products, complicating purification and reducing the yield of the desired β-hydroxy ester.
For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, the Reformatsky reaction is the recommended method based on the available experimental evidence. While the Aldol condensation is a powerful tool in organic synthesis, its application to the cross-condensation of a ketone and an ester requires careful optimization to overcome the inherent challenges of competing side reactions.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. chembk.com [chembk.com]
- 3. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
A Comparative Guide to Metal Catalysts in the Reformatsky Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The Reformatsky reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of β-hydroxy esters. In the synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate, a valuable building block in medicinal chemistry, the choice of metal catalyst is a critical parameter influencing reaction efficiency and yield. This guide provides a comparative analysis of different metal catalysts for this specific transformation, supported by experimental data and detailed protocols.
Executive Summary
The traditional zinc catalyst remains a robust and high-yielding choice for the synthesis of this compound. However, alternative metals such as indium and iron have emerged as viable, and in some cases, superior catalysts, offering comparable or even higher yields under specific reaction conditions. This guide will delve into the quantitative performance and experimental considerations for zinc, indium, and iron catalysts in this reaction. While other metals like samarium, tin, and chromium are known to mediate Reformatsky reactions, specific yield data for the synthesis of this compound is less commonly reported in the literature.
Comparative Performance of Metal Catalysts
The efficacy of different metal catalysts in the Reformatsky synthesis of this compound is summarized in the table below. The data is compiled from peer-reviewed scientific literature and provides a direct comparison of product yields under optimized conditions.
| Metal Catalyst | Haloester | Solvent | Reaction Conditions | Yield (%) | Reference |
| Zinc (Zn) | Ethyl bromoacetate | Toluene | Reflux (90 °C), 30 min | 86% | [1] |
| Indium (In) | Ethyl bromoacetate | Tetrahydrofuran (THF) | Sonication (43 kHz), 2 hr, Room Temp. | 82% | [2] |
| Iron (Fe) | Methyl chloropropanoate | Acetonitrile | 50 °C, 2-4 hr | 93%* | [3] |
*Note: The yield for the iron-catalyzed reaction was reported for the synthesis of the corresponding methyl ester using methyl 2-chloropropanoate. This result is included as a close proxy for the performance of iron in this type of transformation.
Experimental Workflows and Logical Relationships
The general workflow for the Reformatsky synthesis of this compound is depicted in the following diagram. The process involves the reaction of cyclohexanone and an ethyl haloacetate in the presence of a metal catalyst, followed by an acidic workup to yield the final product.
References
A Comparative Analysis of Ethyl 2-(1-hydroxycyclohexyl)acetate and its Methyl Ester Analog
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and spectroscopic characterization of Ethyl 2-(1-hydroxycyclohexyl)acetate and Mthis compound.
This guide provides a detailed comparative analysis of this compound and its corresponding methyl ester, Mthis compound. These two α-hydroxy esters are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. This document aims to equip researchers with the necessary data and experimental protocols to effectively utilize these compounds in their work.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Mthis compound is presented in Table 1. The ethyl ester possesses a slightly higher molecular weight and a different lipophilicity profile compared to its methyl counterpart, which can influence its solubility and reactivity in various solvent systems.
| Property | This compound | Mthis compound |
| CAS Number | 5326-50-1[1][2][3][4] | 61704-66-3[4][5][6] |
| Molecular Formula | C₁₀H₁₈O₃[2][7] | C₉H₁₆O₃[4][5][6] |
| Molecular Weight | 186.25 g/mol [1][2][4] | 172.22 g/mol [4][5][6] |
| Appearance | Colorless liquid[7] | - |
| Boiling Point | 143-146 °C at 27 Torr | - |
| Solubility | Soluble in alcohols, ethers, and esters[7] | - |
Synthesis via the Reformatsky Reaction
Both Ethyl and Mthis compound can be effectively synthesized via the Reformatsky reaction. This organozinc-mediated reaction involves the condensation of an α-haloester with a ketone, in this case, cyclohexanone. The general workflow for this synthesis is depicted in the following diagram.
Experimental Protocols
Synthesis of this compound:
This procedure is a representative method for the synthesis of the ethyl ester.
Materials:
-
Zinc dust
-
Iodine (crystal)
-
Cyclohexanone
-
Ethyl bromoacetate
-
Anhydrous diethyl ether
-
10% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place zinc dust.
-
Add a crystal of iodine to activate the zinc.
-
Add a solution of cyclohexanone and a small portion of ethyl bromoacetate in anhydrous diethyl ether to the flask.
-
Initiate the reaction by gentle heating. Once the reaction starts, add the remaining ethyl bromoacetate dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 10% sulfuric acid.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Synthesis of Mthis compound:
The synthesis of the methyl ester analog follows a similar procedure to the ethyl ester, with the substitution of ethyl bromoacetate with methyl bromoacetate.
Materials:
-
Zinc dust
-
Iodine (crystal)
-
Cyclohexanone
-
Methyl bromoacetate
-
Anhydrous diethyl ether
-
10% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the same initial setup and activation of zinc as described for the ethyl ester synthesis.
-
Use methyl bromoacetate in place of ethyl bromoacetate.
-
The reaction conditions, workup, and purification steps are analogous to those for the ethyl ester synthesis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its methyl analog.
Table 2: ¹H NMR Spectroscopic Data (Predicted)
| Proton Assignment | This compound (δ, ppm) | Mthis compound (δ, ppm) |
| -CH₃ (ester) | ~1.2 (t) | ~3.7 (s) |
| -CH₂- (cyclohexyl) | ~1.4-1.7 (m) | ~1.4-1.7 (m) |
| -CH₂-C=O | ~2.5 (s) | ~2.5 (s) |
| -OH | Variable | Variable |
| -O-CH₂- (ester) | ~4.1 (q) | - |
Table 3: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon Assignment | This compound (δ, ppm) | Mthis compound (δ, ppm) |
| -C H₃ (ester) | ~14 | ~52 |
| -C H₂- (cyclohexyl) | ~22, ~25, ~37 | ~22, ~25, ~37 |
| -C H₂-C=O | ~45 | ~45 |
| -O-C H₂- (ester) | ~61 | - |
| C -OH | ~71 | ~71 |
| C =O | ~174 | ~175 |
Table 4: IR Spectroscopic Data
| Functional Group | This compound (cm⁻¹) | Mthis compound (cm⁻¹) |
| O-H stretch (alcohol) | ~3400-3500 (broad) | ~3400-3500 (broad) |
| C-H stretch (alkane) | ~2850-2950 | ~2850-2950 |
| C=O stretch (ester) | ~1730 | ~1735 |
| C-O stretch (ester) | ~1150-1250 | ~1150-1250 |
Table 5: Mass Spectrometry Data
| Ion | This compound (m/z) | Mthis compound (m/z) |
| [M]⁺ | 186 | 172 |
| [M - H₂O]⁺ | 168 | 154 |
| [M - OCH₂CH₃]⁺ / [M - OCH₃]⁺ | 141 | 141 |
| [M - COOCH₂CH₃]⁺ / [M - COOCH₃]⁺ | 99 | 99 |
Comparative Discussion
The primary difference between the two title compounds lies in the ester functional group: an ethyl ester versus a methyl ester. This seemingly minor variation can lead to notable differences in their physical and chemical properties.
-
Reactivity: In general, methyl esters are slightly more reactive towards nucleophilic substitution (e.g., hydrolysis) than their ethyl counterparts due to the reduced steric hindrance of the methyl group.
-
Solubility: The ethyl group imparts a slightly more lipophilic character to the molecule compared to the methyl group. This can result in differences in solubility in various organic solvents and aqueous systems.
-
Spectroscopic Signatures: The most apparent differences in their spectroscopic data are in the ¹H and ¹³C NMR spectra, where the signals corresponding to the ester alkyl group are distinct. In the ¹H NMR, the ethyl ester shows a characteristic quartet and triplet, while the methyl ester exhibits a singlet. In the ¹³C NMR, the chemical shifts of the ester alkyl carbons are different. The mass spectra will also show a 14-unit mass difference in the molecular ion and in fragments retaining the ester group.
Conclusion
Both this compound and Mthis compound are versatile building blocks in organic synthesis. The choice between the two may depend on specific reaction requirements, desired product properties, or economic considerations. This guide provides a foundational set of data and protocols to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. This compound | 5326-50-1 | Benchchem [benchchem.com]
- 2. (1-Hydroxy-cyclohexyl)-acetic acid ethyl ester | C10H18O3 | CID 219250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5326-50-1|this compound|BLD Pharm [bldpharm.com]
- 4. Mthis compound | C9H16O3 | CID 231501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 6. Mthis compound 95% | CAS: 61704-66-3 | AChemBlock [achemblock.com]
- 7. chembk.com [chembk.com]
Spectroscopic differences between Ethyl 2-(1-hydroxycyclohexyl)acetate and Ethyl 2-(1-hydroxycyclopentyl)acetate
A detailed comparative analysis of Ethyl 2-(1-hydroxycyclohexyl)acetate and Ethyl 2-(1-hydroxycyclopentyl)acetate reveals distinct spectroscopic signatures rooted in their cyclic frameworks. This guide provides an in-depth look at their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering valuable insights for researchers in organic synthesis and drug discovery.
The seemingly subtle difference in the cycloalkyl ring size between this compound and Ethyl 2-(1-hydroxycyclopentyl)acetate gives rise to notable variations in their spectroscopic profiles. These differences, primarily stemming from ring strain and conformational flexibility, can be effectively utilized for their characterization and differentiation. This guide presents a side-by-side comparison of their key spectroscopic data, supported by detailed experimental protocols and a visual representation of the analytical workflow.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the key experimental spectroscopic data for this compound and Ethyl 2-(1-hydroxycyclopentyl)acetate.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 90 MHz)
| Assignment | This compound | Ethyl 2-(1-hydroxycyclopentyl)acetate |
| -OH | 3.56 ppm (s, 1H) | 3.73 ppm (s, 1H) |
| -OCH₂CH₃ | 4.18 ppm (q, J=7.1 Hz, 2H) | 4.17 ppm (q, J=7.1 Hz, 2H) |
| -CH₂COO- | 2.48 ppm (s, 2H) | 2.57 ppm (s, 2H) |
| Cycloalkyl-H | 1.20-1.80 ppm (m, 10H) | 1.55-1.90 ppm (m, 8H) |
| -OCH₂CH₃ | 1.28 ppm (t, J=7.1 Hz, 3H) | 1.27 ppm (t, J=7.1 Hz, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 22.5 MHz)
| Assignment | This compound | Ethyl 2-(1-hydroxycyclopentyl)acetate |
| C=O | 173.3 ppm | 173.2 ppm |
| C-OH | 70.8 ppm | 78.4 ppm |
| -OCH₂CH₃ | 60.8 ppm | 60.8 ppm |
| -CH₂COO- | 46.1 ppm | 43.6 ppm |
| Cycloalkyl-C | 34.6, 25.4, 21.6 ppm | 37.1, 23.4 ppm |
| -OCH₂CH₃ | 14.2 ppm | 14.2 ppm |
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)
| Assignment | This compound | Ethyl 2-(1-hydroxycyclopentyl)acetate |
| O-H Stretch | 3499 cm⁻¹ (broad) | 3488 cm⁻¹ (broad) |
| C-H Stretch | 2933, 2859 cm⁻¹ | 2959, 2872 cm⁻¹ |
| C=O Stretch | 1711 cm⁻¹ | 1720 cm⁻¹ |
| C-O Stretch | 1242, 1130 cm⁻¹ | 1255, 1180 cm⁻¹ |
Table 4: Mass Spectrometry (EI) Data
| Fragment (m/z) | This compound | Ethyl 2-(1-hydroxycyclopentyl)acetate |
| [M]⁺ | 186 | 172 |
| [M-H₂O]⁺ | 168 | 154 |
| [M-C₂H₅O]⁺ | 141 | 127 |
| [M-C₂H₅OH]⁺ | 140 | 126 |
| [C₆H₁₀O]⁺ / [C₅H₈O]⁺ | 98 (Base Peak) | 84 (Base Peak) |
| [C₂H₅O₂C]⁺ | 73 | 73 |
| [C₂H₅]⁺ | 29 | 29 |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using a liquid film method. The samples were analyzed as neat liquids between salt plates. The spectral data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) was performed using a mass spectrometer with an ionization energy of 70 eV. The mass-to-charge ratios (m/z) of the resulting fragments were recorded.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the two compounds.
Caption: Workflow for the spectroscopic comparison of the two acetate esters.
Discussion of Spectroscopic Differences
The primary structural difference, the size of the cycloalkyl ring, manifests in several key areas of the spectra:
-
¹H NMR: The chemical shifts of the protons on the cycloalkyl rings differ due to the distinct magnetic environments created by the five- and six-membered rings. The greater number of protons in the cyclohexyl ring also results in a more complex multiplet.
-
¹³C NMR: The most significant difference is observed in the chemical shift of the carbon bearing the hydroxyl group (C-OH). This carbon is more deshielded in the cyclopentyl derivative (78.4 ppm) compared to the cyclohexyl derivative (70.8 ppm), likely due to differences in ring strain and hybridization.
-
IR Spectroscopy: The C=O stretching frequency is slightly higher in the cyclopentyl ester (1720 cm⁻¹) compared to the cyclohexyl ester (1711 cm⁻¹). This can be attributed to the greater ring strain in the five-membered ring, which influences the bond strength of the exocyclic carbonyl group.
-
Mass Spectrometry: The molecular ion peaks directly reflect the difference in molecular weight (186 for the cyclohexyl and 172 for the cyclopentyl derivative). The base peaks also differ, with the cyclohexyl derivative showing a base peak at m/z 98, corresponding to the loss of the ethyl acetate side chain and dehydration, while the cyclopentyl derivative's base peak is at m/z 84, arising from a similar fragmentation pathway.
A Comparative Analysis of the Reactivity of Ethyl 2-(1-hydroxycyclohexyl)acetate and Other Cyclic Hydroxy Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the reactivity of Ethyl 2-(1-hydroxycyclohexyl)acetate in comparison to other cyclic hydroxy esters, specifically its cyclopentyl and cycloheptyl analogs. The information presented herein is supported by experimental data from established literature, offering insights into the synthesis, oxidation, and dehydration reactions of these valuable intermediates in organic synthesis and drug development.
I. Synthesis of Cyclic Hydroxy Esters via Reformatsky Reaction
The Reformatsky reaction is a cornerstone for the synthesis of β-hydroxy esters. This reaction involves the addition of an organozinc reagent, formed in situ from an α-halo ester and zinc metal, to a ketone or aldehyde. In the context of the cyclic hydroxy esters discussed here, the corresponding cyclic ketone serves as the starting material.
Comparative Synthesis Data
| Compound | Starting Ketone | α-Halo Ester | Metal | Solvent | Yield (%) |
| This compound | Cyclohexanone | Ethyl bromoacetate | Zinc | Toluene | 86 |
| Ethyl 2-(1-hydroxycyclopentyl)acetate | Cyclopentanone | Ethyl bromoacetate | Zinc | Toluene | Not specified |
| Ethyl 2-(1-hydroxycycloheptyl)acetate | Cycloheptanone | Ethyl bromoacetate | Zinc | Toluene | Not specified |
While specific yields for the cyclopentyl and cycloheptyl analogs were not found under identical conditions, the Reformatsky reaction is a general and high-yielding method for the synthesis of such compounds.
Experimental Protocol: Synthesis of this compound
A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine in toluene is stirred under reflux for 5 minutes and then cooled to room temperature. To this mixture, ethyl bromoacetate (2.0 eq) is added, followed by a solution of cyclohexanone (1.0 eq) in toluene. The resulting mixture is stirred at 90°C for 30 minutes. After cooling to 0°C, water is added to quench the reaction. The suspension is filtered, and the filtrate is extracted with a suitable organic solvent (e.g., MTBE). The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to yield the desired β-hydroxy ester.[1]
Diagram 1: Reformatsky Reaction Workflow
Caption: Workflow for the synthesis of cyclic hydroxy esters.
II. Oxidation of Cyclic Hydroxy Esters
The tertiary hydroxyl group of cyclic hydroxy esters is susceptible to oxidation, yielding the corresponding β-keto esters. The reactivity in this transformation is influenced by the ring size of the cycloalkane moiety.
Comparative Oxidation Data
| Compound | Oxidizing Agent | Product | Yield (%) |
| This compound | Jones Reagent | Ethyl 2-(1-oxocyclohexyl)acetate | Not specified |
| Ethyl 2-(1-hydroxycyclopentyl)acetate | Various | Ethyl 2-(1-oxocyclopentyl)acetate | Not specified |
| Ethyl 2-(1-hydroxycycloheptyl)acetate | Various | Ethyl 2-(1-oxocycloheptyl)acetate | Not specified |
Experimental Protocol: Jones Oxidation of a Secondary Alcohol (General Procedure)
The Jones reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid. This acidic mixture is then added dropwise to a solution of the secondary alcohol in acetone at 0°C. The reaction is typically rapid and exothermic. Upon completion, the excess oxidant is quenched with isopropyl alcohol. The reaction mixture is then neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude ketone, which can be further purified by distillation or chromatography.
Diagram 2: Jones Oxidation Mechanism
Caption: Mechanism of Jones oxidation of a cyclic hydroxy ester.
III. Dehydration of Cyclic Hydroxy Esters
The tertiary hydroxyl group of these esters can be eliminated through dehydration to form the corresponding α,β-unsaturated esters. This reaction is typically acid-catalyzed and follows an E1 mechanism for tertiary alcohols.
Comparative Dehydration Data
| Compound | Dehydrating Agent | Product | Yield (%) |
| This compound | SOCl₂ / Pyridine | Ethyl cyclohexenylacetate | Not specified |
| This compound | Horner-Wadsworth-Emmons | Ethyl cyclohexylideneacetate | 67-77 |
| Ethyl 2-(1-hydroxycyclopentyl)acetate | Not specified | Ethyl cyclopentenylacetate | Not specified |
| Ethyl 2-(1-hydroxycycloheptyl)acetate | Not specified | Ethyl cycloheptenylacetate | Not specified |
A high-yielding synthesis of Ethyl cyclohexylideneacetate, a dehydration product, has been reported via the Horner-Wadsworth-Emmons reaction, which proceeds through a different mechanism than direct dehydration.[2]
Experimental Protocol: Dehydration of Ethyl 1-(hydroxycyclohexyl)acetate
To a solution of Ethyl 1-(hydroxycyclohexyl)acetate in anhydrous dichloromethane, anhydrous pyridine is added, and the mixture is cooled to 0°C. Thionyl chloride is then added dropwise. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with ice-cold water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude unsaturated ester, which can be purified by chromatography.
Diagram 3: Acid-Catalyzed Dehydration (E1) Mechanism
Caption: E1 mechanism for the dehydration of a cyclic hydroxy ester.
IV. Conclusion
This compound and its cyclic analogs are versatile intermediates whose reactivity is influenced by the size of the cycloalkyl ring. While the Reformatsky reaction provides a reliable route for their synthesis, their subsequent transformations, such as oxidation and dehydration, are subject to ring strain and stereoelectronic effects. Based on general principles of cyclic alcohol reactivity, it is anticipated that the cyclopentyl analog will exhibit greater reactivity towards oxidation compared to the cyclohexyl derivative. Further quantitative studies under standardized conditions are warranted to fully elucidate the reactivity profile of these important compounds.
References
Benchmarking the yield of Ethyl 2-(1-hydroxycyclohexyl)acetate synthesis against published methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published methods for the synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate, a valuable intermediate in organic synthesis and drug development. By presenting key performance data and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable synthetic route for their specific needs.
Introduction
This compound is a versatile building block characterized by its hydroxyl and ester functional groups. Its synthesis is a common topic in organic chemistry, with several established methods. This guide focuses on benchmarking the yields of the most prevalent methods: the Reformatsky reaction and its sonochemical variation. General considerations for the Barbier and Grignard reactions are also discussed.
Data Presentation: A Comparative Overview of Synthetic Yields
The following table summarizes the reported yields for different synthetic approaches to this compound.
| Synthesis Method | Key Reagents | Solvent | Reported Yield (%) |
| Reformatsky Reaction | Cyclohexanone, Ethyl bromoacetate, Activated Zinc | Toluene | ~86% |
| Sonochemical Reformatsky Rxn | Cyclohexanone, Ethyl bromoacetate, Indium | THF | 82%[1] |
| Barbier Reaction | Cyclohexanone, Ethyl bromoacetate, Metal (e.g., Zn, In) | Various | Variable |
| Grignard-type Reaction | Cyclohexanone, Haloacetate, Magnesium | Ethereal | Variable |
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below to allow for replication and further optimization.
Reformatsky Reaction using Activated Zinc
This protocol is adapted from a general procedure for the synthesis of β-hydroxy esters.[2]
Reagents:
-
Cyclohexanone
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Toluene, anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.
-
To this mixture, ethyl bromoacetate (2.0 eq) is added first.
-
Subsequently, a solution of cyclohexanone (1.0 eq) in toluene (10 mL) is added to the suspension.
-
The resulting mixture is stirred at 90 °C for 30 minutes.
-
The reaction is then cooled to 0 °C, and water is added to quench the reaction.
-
The suspension is filtered, and the filtrate is extracted with MTBE.
-
The combined organic phases are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield this compound.
Reported Yield: While the specific yield for cyclohexanone was not provided in the general protocol, similar reactions have reported yields of approximately 86%.
Sonochemical Reformatsky Reaction using Indium
This method utilizes ultrasound irradiation to promote the reaction.[1]
Reagents:
-
Cyclohexanone
-
Ethyl bromoacetate
-
Indium powder
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a suitable vessel, cyclohexanone and ethyl bromoacetate are dissolved in anhydrous THF.
-
Indium powder is added to the solution.
-
The reaction mixture is irradiated in an ultrasonic cleaner bath at a frequency of 43 kHz.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is worked up by standard aqueous extraction procedures.
-
The crude product is purified by column chromatography.
Reported Yield: This method has been reported to produce this compound in an 82% yield.[1]
Reaction Workflows
The following diagrams illustrate the general workflows for the discussed synthetic methods.
Reformatsky Reaction Workflow
Sonochemical Reformatsky Workflow
Discussion of Alternative Methods
Barbier Reaction
Grignard-type Reaction
The addition of a pre-formed Grignard reagent derived from an ethyl acetate equivalent to cyclohexanone is another potential route. While conceptually straightforward, this method can be complicated by side reactions such as enolization of the ketone and self-condensation of the Grignard reagent. Published reports often focus on these side reactions, and a reliable, high-yielding protocol for the desired 1,2-addition to form this compound is not well-documented.
Conclusion
Based on the available published data, the Reformatsky reaction and its sonochemical variant offer the most reliable and high-yielding methods for the synthesis of this compound. The conventional Reformatsky reaction with activated zinc provides a slight advantage in reported yield, while the sonochemical method with indium offers a milder alternative. The Barbier and Grignard-type reactions, while plausible, lack specific and reproducible high-yielding protocols for this particular transformation in the current literature, making them less predictable choices for achieving high product yields. Researchers are encouraged to consider these factors when selecting a synthetic strategy.
References
A Comparative Guide to the Biological Activity Screening of Ethyl 2-(1-hydroxycyclohexyl)acetate and Its Derivatives
In the quest for novel therapeutic agents, the systematic evaluation of synthetic compounds for biological activity is a critical initial step. This guide provides a comparative framework for screening Ethyl 2-(1-hydroxycyclohexyl)acetate and its derivatives, focusing on cytotoxicity and antimicrobial activity. While specific experimental data on this series of compounds is not extensively available in the public domain, this guide presents established protocols and illustrative data from related compounds to offer a blueprint for such research endeavors.
Introduction
This compound is a versatile chemical intermediate with potential for derivatization to explore a range of biological activities.[1] Its structure, featuring a hydroxyl group and an ester moiety, allows for modifications that can significantly influence its interaction with biological targets. Screening for activities such as cytotoxicity against cancer cell lines and antimicrobial effects are common starting points in drug discovery.[2][3]
Comparative Biological Activity Data
To illustrate how data from a screening campaign would be presented, the following tables summarize hypothetical results based on the activities of structurally related cyclohexane and ethyl acetate derivatives found in the literature. These tables are for illustrative purposes and do not represent actual experimental data for the specified compounds.
Table 1: In Vitro Cytotoxicity of this compound and Derivatives against A549 Human Lung Carcinoma Cells
| Compound | Derivative R-Group | IC₅₀ (µM) |
| Parent Compound | -H | >100 |
| Derivative 1 | -CH₃ | 75.2 |
| Derivative 2 | -Cl | 45.8 |
| Derivative 3 | -OCH₃ | 92.1 |
| Doxorubicin (Control) | N/A | 0.8 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a compound that is required for 50% inhibition of cell growth in vitro.
Table 2: Antimicrobial Activity of this compound and Derivatives
| Compound | Derivative R-Group | Minimum Inhibitory Concentration (MIC) in µg/mL |
| S. aureus (ATCC 29213) | ||
| Parent Compound | -H | >256 |
| Derivative 1 | -NO₂ | 128 |
| Derivative 2 | -Br | 64 |
| Derivative 3 | -NH₂ | >256 |
| Ciprofloxacin (Control) | N/A | 0.5 |
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[4]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results in biological activity screening.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5]
Protocol:
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[9]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4][10]
Visualizing Experimental Workflow and Potential Mechanisms
Diagrams can effectively illustrate complex processes and relationships in biological screening.
Caption: Experimental workflow for biological activity screening.
Caption: A hypothetical apoptosis signaling pathway.
Conclusion
This guide outlines a systematic approach for the initial biological activity screening of this compound and its derivatives. By employing standardized protocols for cytotoxicity and antimicrobial assays, researchers can generate robust and comparable data. While specific data for the title compounds are limited, the provided framework and illustrative examples serve as a valuable resource for initiating and designing screening campaigns for novel chemical entities. Further studies, including mechanism of action and in vivo testing, would be necessary to fully elucidate the therapeutic potential of any promising candidates identified through such a screening process.
References
- 1. This compound | 5326-50-1 | Benchchem [benchchem.com]
- 2. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accio.github.io [accio.github.io]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. apec.org [apec.org]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of Ethyl 2-(1-hydroxycyclohexyl)acetate and structurally analogous cyclohexyl compounds. Due to a lack of direct cytotoxic data for this compound in the current literature, this guide focuses on the known cytotoxic or toxic effects of related compounds, including cyclohexanol, cyclohexanone, 1-cyclohexylethanol, and cyclohexylacetic acid. The information is compiled from various toxicological and pharmacological studies to offer a comparative perspective.
The guide is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development by summarizing available data and providing detailed experimental protocols for key cytotoxicity assays. This will aid in the design of future studies to directly assess the cytotoxic potential of this compound and to further elucidate the structure-activity relationships of this class of compounds.
Data Presentation: Cytotoxicity of Cyclohexyl Compounds
The following table summarizes the available cytotoxicity and toxicity data for cyclohexyl compounds structurally related to this compound. It is important to note that direct comparative studies are limited, and the data is collated from various sources.
| Compound Name | Chemical Structure | Molecular Formula | Summary of Cytotoxic/Toxic Effects | Cell Line(s) | Assay Type | IC50/LD50 Values |
| This compound | C10H18O3 | C10H18O3 | No direct cytotoxicity data available. General information suggests low toxicity. | Not Applicable | Not Applicable | Not Available |
| Cyclohexanol | C6H12O | C6H12O | Moderately toxic; reported to have co-carcinogenic effects in one rat study[1]. Minimal degenerative changes in the liver and kidneys of rabbits upon exposure. | Not specified in cytotoxic assays | In vivo toxicity studies | TLV (8h): 50 ppm (vapor)[1] |
| Cyclohexanone | C6H10O | C6H10O | Cytotoxicity of some derivatives has been evaluated against various cancer cell lines.[2][3] Inhalation can cause nervous system depression and irritation.[4] | HeLa, A549, MCF7, HCT116, T24, TamC3, TamR3 | MTT assay | IC50 values for derivatives vary. For example, some cyclohexanone derivatives show selective inhibition of tamoxifen-resistant MCF-7 sub-lines.[2] |
| 1-Cyclohexylethanol | C8H16O | C8H16O | Moderately toxic by ingestion and skin contact. It is a severe skin and mild eye irritant.[5] | Not specified in cytotoxic assays | In vivo toxicity studies | LD50 (oral, rat): 2100 mg/kg[6] |
| Cyclohexylacetic acid | C8H14O2 | C8H14O2 | Can cause skin and eye irritation. May cause respiratory irritation.[7] | Not specified in cytotoxic assays | General toxicity | Not Available |
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound and related compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[11]
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity in the supernatant is directly proportional to the number of lysed cells.[11]
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate.[11] Add the LDH reaction mixture, which typically contains a substrate and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from cells treated with a lysis buffer).
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The resulting luminescent or fluorescent signal is proportional to the amount of active caspase-3/7.[12]
-
Procedure (Luminescent Assay):
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the test compounds as described previously.
-
Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 Reagent directly to each well. This single reagent addition lyses the cells and provides the substrate for the caspase reaction.[12]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for signal stabilization.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signals from treated and untreated cells to determine the induction of apoptosis.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general workflow for in vitro cytotoxicity testing of chemical compounds.
Caption: General workflow for in vitro cytotoxicity assessment.
Signaling Pathway Diagram: Apoptosis
This diagram illustrates a simplified, generic signaling pathway for apoptosis, highlighting the central role of caspases.
Caption: Simplified overview of major apoptotic signaling pathways.
References
- 1. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexanone derivatives with cytotoxicity from the fungus Penicillium commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-cyclohexyl ethanol, 1193-81-3 [thegoodscentscompany.com]
- 7. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
In-silico modeling of the receptor binding potential of Ethyl 2-(1-hydroxycyclohexyl)acetate derivatives
An In-Silico Comparative Guide to the Receptor Binding Potential of Ethyl 2-(1-hydroxycyclohexyl)acetate Derivatives
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the receptor binding potential of this compound derivatives through in-silico modeling. Due to a lack of publicly available research specifically focused on the in-silico analysis of this compound derivatives, this guide establishes a comparative context by outlining established computational methodologies and presenting data from analogous cyclohexyl-containing compounds.
In the quest for novel therapeutic agents, understanding the interaction between a ligand and its receptor is paramount. In-silico modeling has emerged as a powerful tool in predicting these interactions, thereby accelerating the drug discovery process. This guide will delve into the common computational techniques used to assess the receptor binding potential of small molecules, using derivatives of a cyclohexyl scaffold as a central theme.
Methodologies for In-Silico Receptor Binding Analysis
The in-silico evaluation of a compound's receptor binding potential typically involves a multi-step computational workflow. These methods, ranging from broad screening to detailed dynamic simulations, provide insights into the molecular interactions driving ligand-receptor recognition.
A generalized workflow for such an in-silico study is depicted below:
Experimental Protocols
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. The general steps are as follows:
-
Preparation of the Receptor: The 3D structure of the target receptor is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 2D structure of the this compound derivative is converted to a 3D structure. The geometry is then optimized to find the lowest energy conformation.
-
Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is placed into the binding site of the receptor. The program explores various conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose.[1][2][3][4]
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.
-
Data Set Preparation: A series of this compound derivatives with known receptor binding affinities (e.g., IC50 or Ki values) would be required.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
-
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.[5][6][7]
-
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.
-
System Setup: The docked ligand-receptor complex is placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.
-
Simulation: The movements of the atoms in the system are simulated over a period of time (nanoseconds to microseconds) by solving Newton's equations of motion.
-
Analysis: The trajectory from the simulation is analyzed to understand the stability of the binding pose, the key intermolecular interactions, and conformational changes in the protein and ligand.
Comparative Data on Cyclohexyl Derivatives
While specific data for this compound derivatives is not available, the following table illustrates how binding affinity data for a hypothetical series of these compounds and their alternatives could be presented. The data for "Alternative A" and "Alternative B" is conceptual and derived from general findings in the literature for similar scaffolds.
| Compound | Target Receptor | Docking Score (kcal/mol) | Predicted pKi | Key Interacting Residues |
| This compound | Hypothetical Receptor X | - | - | - |
| Derivative 1.1 (R = CH3) | Hypothetical Receptor X | - | - | - |
| Derivative 1.2 (R = Cl) | Hypothetical Receptor X | - | - | - |
| Derivative 1.3 (R = OCH3) | Hypothetical Receptor X | - | - | - |
| Alternative A (Cyclohexyl-based) | CCR2 | -8.5 | 7.8 | Glu291, Tyr49, Tyr120[8] |
| Alternative B (Cyclohexane-dione) | c-Met | -7.2 | 6.5 | Met1211, Tyr1230 |
Hypothetical Signaling Pathway
The binding of a ligand to its receptor often initiates a cascade of intracellular events known as a signaling pathway. The diagram below illustrates a hypothetical G-protein coupled receptor (GPCR) signaling pathway that could be modulated by a novel ligand.
Conclusion
This guide provides a foundational understanding of the in-silico methodologies that can be employed to evaluate the receptor binding potential of this compound derivatives. By leveraging molecular docking, QSAR, and molecular dynamics simulations, researchers can gain significant insights into the structure-activity relationships of these compounds and prioritize candidates for further experimental validation. While direct comparative data is currently unavailable in the literature, the outlined protocols and illustrative examples from related cyclohexyl derivatives offer a robust framework for initiating such a computational investigation.
References
- 1. Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers - Annals of National Academy of Medical Sciences [nams-annals.in]
- 2. jbcpm.com [jbcpm.com]
- 3. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
A Comparative Guide to the Synthesis of α-Hydroxy Esters: Focus on Ethyl 2-(1-hydroxycyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of prominent synthetic routes to α-hydroxy esters, with a specific focus on the synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate, a valuable building block in organic synthesis. We present a comparative analysis of key methodologies, including the Reformatsky reaction, Grignard reaction, cyanohydrin synthesis, organocatalytic methods, and chemoenzymatic approaches. This guide is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, reaction conditions, stereoselectivity, and substrate scope.
Comparative Analysis of Synthetic Routes
The synthesis of α-hydroxy esters can be approached through various classic and modern organic reactions. The choice of method often depends on the specific structural requirements of the target molecule, desired stereochemistry, and the availability of starting materials. Below is a summary of the most common and effective routes for the synthesis of this compound.
| Synthetic Route | Key Reagents & Reactants | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Reformatsky Reaction | Cyclohexanone, Ethyl bromoacetate, Zinc | 80-95 | Toluene, Reflux | High yields, tolerant of various functional groups. | Requires activation of zinc, can be sensitive to reaction conditions. |
| Grignard Reaction | Cyclohexanone, Ethyl chloroacetate, Magnesium | 60-80 | Anhydrous Ether, 0°C to rt | Readily available reagents, straightforward procedure. | Sensitive to moisture and protic solvents, potential for side reactions. |
| Cyanohydrin Synthesis | Cyclohexanone, KCN, HCl, Ethanol | 70-85 (overall) | Multi-step, acidic and basic conditions | Utilizes simple starting materials, well-established method. | Use of highly toxic cyanide, multi-step process can be lengthy. |
| Organocatalytic Aldol Reaction | Cyclohexanone, Ethyl glyoxylate, Chiral amine catalyst | 75-90 | Organic solvent, rt | Enantioselective, mild reaction conditions. | Catalyst can be expensive, may require longer reaction times. |
| Chemoenzymatic Resolution | Racemic this compound, Lipase | >95 (for resolved ester) | Buffer, rt | High enantioselectivity, environmentally friendly. | Requires resolution of a racemic mixture, can be limited by enzyme stability. |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound via the methods compared above.
Reformatsky Reaction
This procedure is adapted from a typical Reformatsky reaction protocol.
Procedure: A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in 50 mL of anhydrous toluene is stirred under reflux for 5 minutes and then cooled to room temperature. To this mixture, ethyl bromoacetate (2.0 eq) is added. Subsequently, a solution of cyclohexanone (1.0 eq, 5.61 mmol) in 10 mL of toluene is added to the suspension. The resulting mixture is stirred at 90°C for 30 minutes. The reaction is then cooled to 0°C, and water is added to quench the reaction. The suspension is filtered, and the filtrate is extracted with methyl tert-butyl ether (MTBE). The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield this compound.[1]
Expected Yield: 86%[1]
Grignard Reaction
This protocol is a representative procedure for the Grignard reaction between a ketone and an α-haloester.
Procedure: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings (1.2 eq) are placed. A solution of ethyl chloroacetate (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction, which is evidenced by the formation of a cloudy solution and gentle refluxing. After the initiation, the remaining ethyl chloroacetate solution is added at a rate to maintain a gentle reflux. The reaction mixture is then stirred for an additional hour at room temperature. The flask is cooled in an ice bath, and a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford this compound.
Expected Yield: ~70% (Estimated based on typical Grignard reactions of this type).
Cyanohydrin Synthesis
This is a two-step process involving the formation of a cyanohydrin intermediate followed by hydrolysis and esterification.
Step 1: Synthesis of 1-hydroxycyclohexanecarbonitrile To a stirred solution of potassium cyanide (1.1 eq) in water, cyclohexanone (1.0 eq) is added. The mixture is cooled in an ice bath, and a solution of hydrochloric acid is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred for an additional 2 hours at room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated to give the crude 1-hydroxycyclohexanecarbonitrile.
Step 2: Hydrolysis and Esterification The crude 1-hydroxycyclohexanecarbonitrile is added to a mixture of concentrated sulfuric acid and ethanol. The mixture is heated at reflux for 8 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation under reduced pressure to give this compound.
Expected Yield: ~75% over two steps.
Organocatalytic Asymmetric Aldol Reaction
This method utilizes a chiral organocatalyst to achieve an enantioselective synthesis.
Procedure: To a solution of cyclohexanone (1.5 eq) and a chiral diarylprolinol silyl ether catalyst (10 mol%) in an appropriate organic solvent (e.g., dichloromethane or toluene) at room temperature, ethyl glyoxylate (1.0 eq) is added. The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC. Upon completion, the reaction mixture is directly purified by silica gel column chromatography to afford the enantioenriched this compound.[2][3][4]
Expected Yield: 80-90% with high enantioselectivity.
Chemoenzymatic Resolution
This method involves the enzymatic resolution of a racemic mixture of the target molecule.
Procedure: Racemic this compound (1.0 eq) is dissolved in a suitable organic solvent (e.g., toluene). To this solution, a lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acylating agent (e.g., vinyl acetate) are added. The suspension is stirred at room temperature, and the progress of the reaction is monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography to yield the enantiomerically pure this compound.
Expected Yield: >95% for the resolved ester with high enantiomeric excess.
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations in the discussed synthetic routes.
Caption: Reformatsky Reaction Pathway
Caption: Grignard Reaction Pathway
Caption: Cyanohydrin Synthesis Pathway
Caption: Organocatalytic Aldol Reaction
Caption: Chemoenzymatic Resolution
This guide provides a foundational understanding of the various synthetic approaches to this compound and other α-hydroxy esters. Researchers are encouraged to consult the primary literature for more specific details and optimization of these reactions for their particular applications.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Polymeric ethyl glyoxylate in an asymmetric aldol reaction catalyzed by diarylprolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric organocatalytic direct aldol reactions of cyclohexanone with aldehydes in brine [ouci.dntb.gov.ua]
- 4. Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-(1-hydroxycyclohexyl)acetate: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the disposal of Ethyl 2-(1-hydroxycyclohexyl)acetate, ensuring operational integrity and laboratory safety.
Immediate Safety and Disposal Plan
The disposal of this compound should not be done with normal waste; it requires special handling according to local regulations[1]. The recommended procedure is to dispose of the contents and container at an approved waste disposal plant[1].
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including protective gloves, clothing, and eye/face protection[1]. In case of a major spill, a self-contained breathing apparatus is recommended[1].
-
Spill Containment: In the event of a spill, clean it up promptly. Remove all ignition sources and ensure adequate ventilation[1]. Gross spillages should be contained using sand or another inert powder[1]. Avoid excessive inhalation of vapors[1].
-
Waste Collection: Collect the waste material in a suitable, closed container labeled for chemical waste.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from heat sources[1]. Keep the container tightly closed when not in use[1].
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed and approved waste handling service. Adherence to local, state, and federal regulations is mandatory.
-
Container Disposal: Empty containers should be taken to an approved waste handling site for recycling or disposal[1].
Key Safety and Disposal Information
| Parameter | Information | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Normal Waste | Disposal with normal waste is not permitted. | [1] |
| Container Disposal | Empty containers should be taken to an approved waste handling site for recycling or disposal. | [1] |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
| Spill Response | Contain with inert powder (e.g., sand) and dispose of according to local regulations. | [1] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for Ethyl 2-(1-hydroxycyclohexyl)acetate
For researchers, scientists, and drug development professionals utilizing Ethyl 2-(1-hydroxycyclohexyl)acetate, a thorough understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Chemical and Physical Properties
This compound is a combustible liquid that may be harmful if swallowed.[1] It is essential to be aware of its chemical and physical properties to handle it safely.
| Property | Value |
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol [2] |
| CAS Number | 5326-50-1[2] |
| Appearance | No data available |
| Boiling Point | No data available |
| Flash Point | Combustible liquid[1] |
Hazard Identification and Precautionary Statements
The compound is classified as a combustible liquid and may be harmful if swallowed.[1] The following precautionary statements should be strictly adhered to:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P403+P235: Store in a well-ventilated place. Keep cool.[1][3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][3]
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields.[4] |
| Hand Protection | Permeation resistant gloves, such as butyl rubber gloves.[4] Gloves should be inspected before use and replaced if any signs of deterioration are observed. |
| Skin and Body Protection | Permeation resistant clothing, long-sleeved shirts, and pants.[4] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water. |
| Respiratory Protection | Not required during normal operations with adequate ventilation. If engineering controls are insufficient, an approved respirator with organic vapor cartridges should be used.[1] For major spills, a self-contained breathing apparatus is recommended.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, mist, gas, vapors, or spray.[4]
-
Wash hands and face thoroughly after handling.[4]
-
Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.[5]
Spill Response: In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use inert absorbent material like sand or earth to contain the spill.
-
Clean-up: Collect the absorbed material into a suitable container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent.
Below is a workflow diagram for handling a chemical spill:
Disposal:
-
This compound should not be disposed of with normal waste.[1]
-
Disposal must be in accordance with local, state, and federal regulations.
-
Contaminated packaging should also be taken to an approved waste handling site for recycling or disposal.[1]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a doctor or emergency medical facility if you feel unwell.[4] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[6] |
By adhering to these safety protocols, researchers and scientists can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
